molecular formula C18H34N2O6S B1675468 Lincomycin CAS No. 154-21-2

Lincomycin

Numéro de catalogue: B1675468
Numéro CAS: 154-21-2
Poids moléculaire: 406.5 g/mol
Clé InChI: OJMMVQQUTAEWLP-KIDUDLJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lincomycin is a carbohydrate-containing antibiotic produced by the actinomyces Streptomyces lincolnensis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a carbohydrate-containing antibiotic, a S-glycosyl compound, a monocarboxylic acid amide, a pyrrolidinecarboxamide and a L-proline derivative.
This compound is a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis in Lincoln, Nebraska. Clinical use of this compound has largely been superseded by its semisynthetic derivative [clindamycin] due to its higher efficacy and a wider range of susceptible organisms, though this compound remains in use. this compound was approved by the FDA on December 29, 1964.
This compound has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and other organisms with data available.
This compound is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. This compound binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 4 approved and 1 investigational indication. This drug has a black box warning from the FDA.
An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
See also: Clindamycin (narrower);  this compound Hydrochloride Anhydrous (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
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InChI Key

OJMMVQQUTAEWLP-KIDUDLJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7179-49-9 (mono-hydrochloride, hemi.hydrate), 859-18-7 (mono-hydrochloride)
Record name Lincomycin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID3023215
Record name Lincomycin
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Molecular Weight

406.5 g/mol
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Solubility

freely soluble, Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water, Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water.
Record name Lincomycin
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Record name LINCOMYCIN
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Color/Form

Amorphous solid

CAS No.

154-21-2
Record name Lincomycin
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Melting Point

187-190
Record name Lincomycin
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Foundational & Exploratory

Lincomycin's Mechanism of Action on the 50S Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, exerts its bacteriostatic effect by targeting the bacterial ribosome, a crucial component of protein synthesis.[1] This guide provides a detailed examination of the molecular interactions between this compound and the 50S ribosomal subunit. It delves into the specific binding site, the inhibition of peptidyl transferase activity, and the ultimate disruption of peptide chain elongation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria and some anaerobic bacteria.[1][2] Its clinical utility stems from its ability to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial 70S ribosome.[3] This specific targeting of bacterial ribosomes accounts for its selective toxicity.[3] Understanding the precise mechanism of action is paramount for overcoming antibiotic resistance and for the rational design of new lincosamide derivatives with improved efficacy.

Molecular Mechanism of Action

This compound's primary mode of action is the inhibition of bacterial protein synthesis.[3] This is achieved through a series of interactions with the 50S ribosomal subunit, which ultimately stalls the process of translation.

Binding to the 50S Ribosomal Subunit

This compound specifically binds to the large 50S subunit of the bacterial ribosome.[1][4] The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[3] This interaction primarily involves the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.[3]

Structural studies have revealed that the α-methylthiolincosamine (α-MTL) sugar moiety of this compound plays a crucial role in this binding.[3] It forms hydrogen bonds with specific nucleotides within the 23S rRNA, including A2058, A2059, G2505, and C2611 (E. coli numbering).[3] The propyl hygric acid portion of this compound also contributes to the binding, although the majority of the interactions are mediated by the sugar moiety.[5]

Inhibition of Peptidyl Transferase Activity

By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNAs at the A-site (aminoacyl) and the P-site (peptidyl).[3] This interference with tRNA binding disrupts the catalytic activity of the peptidyl transferase center.

Kinetic studies have shown that this compound acts as a competitive inhibitor of the puromycin reaction, an assay that mimics peptide bond formation.[6] The inhibition is characterized by a two-step process: an initial, weaker binding followed by a slower isomerization to a more tightly bound state.[6] This suggests that this compound induces a conformational change in the ribosome upon binding.[6]

Interference with Peptide Chain Elongation

The binding of this compound within the PTC has two major consequences for peptide chain elongation:

  • Premature Dissociation of Peptidyl-tRNA: A primary inhibitory effect of this compound is to stimulate the dissociation of peptidyl-tRNA from the ribosome.[3][7] This leads to the release of incomplete peptide chains, effectively halting protein synthesis.[3]

  • Blockade of the Nascent Peptide Exit Tunnel: this compound's binding position partially obstructs the entrance to the nascent peptide exit tunnel, the channel through which the growing polypeptide chain emerges from the ribosome.[1] This further contributes to the cessation of protein synthesis.[1]

While this compound primarily affects the elongation step, some studies suggest it can also have minor effects on the initiation of peptide chains under specific conditions.[8][9]

Quantitative Data

The interaction of this compound with the ribosome and its inhibitory effects have been quantified through various biochemical and biophysical assays.

ParameterValueOrganism/SystemMethodReference
Ki (Initial Inhibition) 10.0 µMEscherichia coli (in vitro)Kinetic analysis of the puromycin reaction[6]
K'i (Late Inhibition) 2.0 µMEscherichia coli (in vitro)Kinetic analysis of the puromycin reaction[6]
Kdiss 5 µMEscherichia coliChemical Footprinting[10][11]
IC50 (Protein Synthesis) 0.03 ± 0.002 µg/mLStaphylococcus aureus (in vitro)In vitro translation assay[12]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay (Competitive Displacement)

This assay measures the affinity of this compound for the ribosome by quantifying its ability to displace a radiolabeled ligand that binds to an overlapping site.[3]

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli) using differential centrifugation.[3]

  • Radiolabeling: Utilize a radiolabeled antibiotic known to bind to the 50S subunit at or near the PTC, such as [¹⁴C]-erythromycin.[3]

  • Incubation: In a series of reaction tubes, combine a fixed concentration of isolated ribosomes and the radiolabeled antibiotic. Add increasing concentrations of unlabeled this compound.[3]

  • Separation: After reaching equilibrium, separate the ribosome-bound radioligand from the unbound ligand. This is commonly achieved by vacuum filtration through a nitrocellulose membrane.[3]

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.[3]

  • Data Analysis: Plot the retained radioactivity against the concentration of this compound. The concentration of this compound that displaces 50% of the bound radioligand (IC₅₀) can be used to determine the binding affinity (Ki).[3]

In Vitro Translation Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[13][14]

Methodology:

  • Reaction Setup: Prepare a master mix containing a commercial E. coli S30 extract system for in vitro transcription and translation, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine or [³H]-leucine), and a DNA template encoding a reporter protein (e.g., luciferase or chloramphenicol acetyltransferase).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

  • Quantification of Protein Synthesis: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Measurement: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the untreated control. Determine the IC50 value.

Chemical Footprinting

This technique identifies the specific nucleotides in the 23S rRNA that are protected by this compound binding, thus revealing its binding site.[10][15]

Methodology:

  • Ribosome-Lincomycin Complex Formation: Incubate isolated 70S ribosomes or 50S subunits with this compound.

  • Chemical Modification: Treat the complexes with chemical probes that modify specific rRNA bases (e.g., dimethyl sulfate for adenine and cytosine, kethoxal for guanine).[10][15] Bases that are protected by this compound binding will not be modified.

  • RNA Extraction: Extract the 23S rRNA from the treated ribosomes.

  • Primer Extension: Use a radiolabeled primer that anneals to a downstream sequence of the 23S rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Analysis: Compare the pattern of reverse transcription stops in the presence and absence of this compound. The absence of a band in the this compound-treated sample indicates protection of that specific nucleotide by the antibiotic.

Visualizations

Mechanism of Action

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_Subunit 50S Subunit A_Site A-Site P_Site P-Site Exit_Tunnel Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_Site->Protein_Synthesis_Inhibition Inhibits tRNA binding P_Site->Protein_Synthesis_Inhibition Promotes peptidyl-tRNA dissociation Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide elongation This compound This compound This compound->50S_Subunit Binds to This compound->A_Site Sterically hinders This compound->P_Site Sterically hinders This compound->Exit_Tunnel Partially blocks Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding prevented Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Dissociates

Caption: this compound's inhibitory action on the 50S ribosomal subunit.

Experimental Workflow: Ribosome Binding Assay

Ribosome_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis Isolate_Ribosomes 1. Isolate 70S Ribosomes Setup_Reactions 3. Set up reactions: - Ribosomes - Radiolabeled Ligand - Increasing [this compound] Isolate_Ribosomes->Setup_Reactions Radiolabel_Ligand 2. Prepare Radiolabeled Ligand (e.g., [¹⁴C]-erythromycin) Radiolabel_Ligand->Setup_Reactions Filter 4. Separate bound from unbound ligand via filtration Setup_Reactions->Filter Measure_Radioactivity 5. Measure radioactivity on filters Filter->Measure_Radioactivity Plot_Data 6. Plot radioactivity vs. [this compound] Measure_Radioactivity->Plot_Data Calculate_Ki 7. Determine IC₅₀ and calculate Ki Plot_Data->Calculate_Ki

Caption: Workflow for a competitive ribosome binding assay.

Conclusion

This compound's mechanism of action is a well-defined process involving specific binding to the 50S ribosomal subunit's peptidyl transferase center. This interaction effectively inhibits protein synthesis by preventing peptide bond formation and promoting the premature dissociation of peptidyl-tRNA. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a solid foundation for the development of novel antibiotics that can circumvent existing resistance mechanisms. Further research into the structural dynamics of the this compound-ribosome complex will continue to offer valuable insights for future drug discovery efforts.

References

A Technical Guide to the Lincomycin Biosynthesis Pathway in Streptomyces lincolnensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lincomycin, a potent lincosamide antibiotic, is a secondary metabolite produced by the soil actinomycete Streptomyces lincolnensis.[1] It is clinically significant for its activity against Gram-positive and anaerobic bacteria.[1][2] The biosynthesis of this compound is a complex, bifurcated process orchestrated by a dedicated gene cluster (lmb). This guide provides a comprehensive technical overview of the genetic and enzymatic pathways, regulatory networks, quantitative production data, and key experimental protocols involved in the study of this compound biosynthesis.

The this compound Biosynthetic Gene Cluster (lmb)

The genetic blueprint for this compound production is located within the ~35 kb lmb gene cluster.[3] This cluster contains approximately 27 open reading frames encoding biosynthetic (lmb) and regulatory proteins, alongside three resistance genes (lmrA, lmrB, lmrC).[3][4] The industrial overproduction of this compound in strains like S. lincolnensis 78-11 has been linked to the duplication of this gene cluster, highlighting the role of gene dosage in enhancing antibiotic yield.[4]

The Bifurcated Biosynthetic Pathway

The synthesis of this compound A is divided into two independent sub-pathways that create its constituent parts: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL).[1] These precursors are then condensed and subjected to final modifications to yield the mature antibiotic.[1][3]

Biosynthesis of 4-propyl-L-proline (PPL)

The PPL moiety originates from the primary metabolite L-tyrosine.[1][5] A series of enzymatic transformations, catalyzed by proteins encoded in the lmb cluster, convert L-tyrosine into PPL.[1][6]

Key Enzymatic Steps:

  • Hydroxylation: LmbB2, a unique heme protein, hydroxylates L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA).[1][7][8]

  • Ring Cleavage: LmbB1, an extradiol-cleaving 2,3-dioxygenase, opens the aromatic ring of L-DOPA.[1]

  • Cyclization and Modification: Subsequent steps involving LmbA (a putative γ-glutamyltransferase), LmbW (a methyltransferase), and LmbX/LmbY are required to form the final 4-propyl-L-proline ring structure.[1][6][9]

PPL_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA LmbB2 CleavedIntermediate Ring Cleavage Product LDOPA->CleavedIntermediate LmbB1 PPL 4-Propyl-L-proline (PPL) CleavedIntermediate->PPL LmbA, LmbW, LmbX, LmbY

Biosynthesis pathway of the PPL precursor.
Biosynthesis of Methylthiolincosamide (MTL)

The formation of the unique eight-carbon amino thiosugar, MTL, is a more intricate process starting from intermediates of primary metabolism, such as fructose-6-phosphate.[1] The pathway involves the construction of an octose sugar, which then undergoes a series of crucial modifications.

Key Enzymatic Steps:

  • Octose Formation: LmbR (a transaldolase) condenses ribose 5-phosphate and fructose 6-phosphate to form the C8 octose backbone.[6]

  • GDP-Octose Synthesis: A series of enzymes including LmbN, LmbP, LmbK, and LmbO convert the initial octose into GDP-ᴅ-erythro-α-ᴅ-gluco-octose.[6][10][11]

  • Maturation to GDP-Lincosamide: This key intermediate is converted to GDP-ᴅ-α-ᴅ-lincosamide through a series of reactions including epimerization, dehydration, and transamination, catalyzed by enzymes LmbM, LmbL, LmbZ, and LmbS.[2][10][11]

  • Sulfur Incorporation and Methylation: The final steps involve the attachment of a sulfur atom and subsequent methylation to form MTL.[1]

MTL_Biosynthesis Precursors Fructose-6-P + Ribose-5-P Octose C8 Octose Precursors->Octose LmbR GDPOctose GDP-D-erythro-α-D-gluco-octose Octose->GDPOctose LmbN, LmbP, LmbK, LmbO GDPLincosamide GDP-D-α-D-lincosamide GDPOctose->GDPLincosamide LmbM, LmbL, LmbZ, LmbS MTL Methylthiolincosamide (MTL) GDPLincosamide->MTL Sulfur incorporation & methylation

Biosynthesis pathway of the MTL precursor.
Condensation and Final Assembly

The two precursors, PPL and MTL, are joined via an amide bond. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like system involving LmbC, LmbD, and LmbN.[1][6] The resulting intermediate, N-demethylthis compound, undergoes a final S-adenosyl-L-methionine (SAM)-dependent methylation step catalyzed by the methyltransferase LmbJ to produce the biologically active this compound A.[1][3]

Regulation of this compound Biosynthesis

This compound production is tightly controlled by a complex regulatory network involving both cluster-situated and global regulators.

  • LmbU: A novel transcriptional regulator encoded within the lmb cluster. LmbU acts as a positive regulator, activating the expression of several key biosynthetic genes, including lmbA, lmbC, lmbJ, and lmbW.[3][12] Overexpression of lmbU has been shown to significantly increase this compound production.[13]

  • BldD: A global developmental regulator in Streptomyces. BldD directly binds to the upstream regions of multiple lmb and lmr genes, playing a vital role in activating the entire biosynthetic cluster.[14] Deletion of bldD nearly abolishes this compound production.[14]

  • DeoR: A versatile regulator that negatively impacts this compound biosynthesis. Deletion of the deoR gene leads to a significant increase in this compound yield.[15] DeoR represses the transcription of genes within the lmb cluster and also other regulatory genes.[15][16]

  • DasR: A global regulator that acts as a positive regulator of this compound biosynthesis, likely through an indirect mechanism.[17]

Regulatory_Network LmbU LmbU lmb_cluster lmb Gene Cluster LmbU->lmb_cluster Activates BldD BldD BldD->lmb_cluster Activates DasR DasR DasR->lmb_cluster Activates (indirect) DeoR DeoR DeoR->lmb_cluster Represses This compound This compound Production lmb_cluster->this compound

Simplified regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

Classical strain improvement through mutagenesis and screening has led to substantial increases in this compound titers compared to wild-type strains.

StrainDescriptionThis compound TiterFold Increase (Approx.)Reference
S. lincolnensis NRRL 2936Wild-Type Strain87.3 mg/L1x[1]
S. lincolnensis B48High-Yield Industrial Strain2.5 g/L~30x[1][18]
S. lincolnensis LA219XΔ4846-2919Engineered High-Yield Strain6.56 g/L~75x[19]
S. lincolnensis (Optimized Medium)Wild-Type with Optimized Fermentation1345 µg/ml (1.345 g/L)~15x[20][21]
S. lincolnensis (Optimized Medium)Industrial Strain with Optimized Fermentation4600 mg/L (4.6 g/L)~53x[22][23]

Key Experimental Protocols

Gene Deletion via CRISPR/Cas9

This protocol provides a general workflow for targeted gene deletion in S. lincolnensis, a common method for studying gene function.

Gene_Deletion_Workflow cluster_0 Plasmid Construction cluster_1 Transformation & Screening P1 Design sgRNA targeting the gene of interest P2 Synthesize and clone sgRNA into CRISPR/Cas9 vector (e.g., pKCcas9dO) P1->P2 P3 Construct homologous arms (upstream & downstream of target) via fusion PCR P4 Clone homologous arms into the vector P3->P4 T1 Introduce recombinant plasmid into S. lincolnensis via conjugation (e.g., from E. coli S17-1) P4->T1 T2 Select for exconjugants using antibiotics T1->T2 T3 Verify gene deletion in putative mutants via PCR and DNA sequencing T2->T3

Workflow for CRISPR/Cas9-mediated gene deletion.

Methodology:

  • Plasmid Construction:

    • Design a specific single guide RNA (sgRNA) to target the gene of interest.

    • Amplify ~1 kb upstream and downstream homologous arms from the S. lincolnensis genome.[17]

    • Use fusion PCR to ligate the upstream and downstream arms, creating a template for homologous recombination.

    • Clone the sgRNA and the fused homologous arms into a suitable CRISPR/Cas9 vector (e.g., pKCcas9dO).[17]

  • Conjugation:

    • Transform the final plasmid into a donor E. coli strain (e.g., S17-1).

    • Perform intergeneric conjugation between the E. coli donor and S. lincolnensis recipient on a suitable medium (e.g., ISP-4).

  • Screening and Verification:

    • Overlay the conjugation plates with antibiotics (e.g., nalidixic acid and apramycin) to select for S. lincolnensis exconjugants.

    • Isolate individual colonies and screen for the desired double-crossover deletion event using PCR with primers flanking the target gene.

    • Confirm the deletion by DNA sequencing of the PCR product.

This compound Fermentation and Quantification

Methodology:

  • Seed Culture: Inoculate spores of S. lincolnensis into a seed medium and incubate at 28-30°C with shaking (220 rpm) for 48 hours.[23]

  • Production Culture: Transfer the seed culture (e.g., 10% v/v) into the fermentation production medium.[24] Incubate at 28-30°C with shaking for 7-8 days.[17][23]

  • Sample Preparation:

    • Harvest the fermentation broth.

    • Separate the mycelium from the supernatant via centrifugation.

    • Adjust the supernatant to an alkaline pH (9-10).[1]

    • Extract this compound using an organic solvent like n-butanol.[1]

  • Quantification by HPLC:

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., potassium phosphate) at a ratio of 20-40% acetonitrile.[1]

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 210 nm.[1][17]

    • Quantification: Calculate the concentration by comparing the peak area to a standard curve generated with pure this compound hydrochloride.[1]

Electrophoretic Mobility Shift Assay (EMSA)

Methodology:

  • Protein Expression and Purification:

    • Clone the regulator gene (e.g., lmbU, deoR) into an expression vector (e.g., pCold II) with a purification tag (e.g., 6xHis).[17]

    • Overexpress the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA column).

  • Probe Preparation:

    • Amplify the promoter region of the target gene (e.g., lmbA) via PCR.

    • Label the DNA probe, typically with a non-radioactive label like biotin or a fluorescent dye.

  • Binding Reaction:

    • Incubate the purified regulatory protein with the labeled DNA probe in a binding buffer for 20-30 minutes at room temperature.

    • For competition assays, add a specific unlabeled probe (competitor) or a non-specific unlabeled probe (non-competitor) to the reaction.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

    • Transfer the DNA to a nylon membrane and detect the labeled probe using a suitable detection method (e.g., streptavidin-HRP for biotin). A shifted band indicates a protein-DNA interaction.[3]

References

An In-depth Technical Guide to the Structural and Functional Differences Between Lincomycin and Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin, a natural antibiotic produced by the actinobacterium Streptomyces lincolnensis, was the first of the lincosamide class to be discovered.[1][2] While effective, its clinical use has been largely superseded by its semi-synthetic derivative, clindamycin.[2][3] Clindamycin is derived from this compound through a targeted chemical modification that significantly enhances its pharmacokinetic properties and clinical efficacy.[4][5] This technical guide provides a detailed examination of the core structural differences between these two compounds, the synthetic process to derive clindamycin, and the resulting implications for their physicochemical properties, mechanism of action, and biological activity.

Core Structural Differentiation

The fundamental difference between this compound and clindamycin lies in a single stereospecific substitution at the C7 position of the amino-octose sugar moiety. This compound possesses a hydroxyl (-OH) group at the 7(R) position. In clindamycin, this hydroxyl group is replaced by a chlorine (-Cl) atom, and critically, the stereochemistry at this center is inverted to the 7(S) configuration.[6][7][8] This 7(S)-chloro-7-deoxythis compound structure is the hallmark of clindamycin.[7]

G start This compound HCl (Starting Material) step1 Step 1: Chlorination start->step1 intermediate Clindamycin Free Base step1->intermediate reagent1 Reagents: - Solid Phosgene or SOCl₂ - Solvent (e.g., CH₂Cl₂) - Catalyst (e.g., DMF) reagent1->step1 step2 Step 2: Hydrolysis step3 Step 3: Salt Formation & Crystallization step2->step3 reagent2 Reagent: - Sodium Hydroxide (aq) reagent2->step2 intermediate->step2 end Clindamycin HCl (Final Product) step3->end reagent3 Reagents: - Hydrochloric Acid - Solvent (Acetone) reagent3->step3 G cluster_ribosome Bacterial 50S Ribosome - Peptidyl Transferase Center (PTC) A2058 A2058 A2451 A2451 G2505 G2505 A2059 A2059 A2062 A2062 This compound This compound This compound->A2058 Common Interactions This compound->A2451 Common Interactions This compound->G2505 Common Interactions This compound->A2062 Specific Interaction clindamycin Clindamycin clindamycin->A2058 clindamycin->A2451 clindamycin->G2505 clindamycin->A2059 Specific Interaction

References

Lincomycin's Spectrum of Activity Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lincomycin against a range of clinically relevant Gram-positive bacteria. The data presented is curated from peer-reviewed literature and standardized testing methodologies to offer a valuable resource for research and development professionals in the field of infectious diseases. This document details this compound's mechanism of action, summarizes its quantitative antimicrobial activity, outlines the experimental protocols for determining susceptibility, and illustrates key concepts through diagrams.

Mechanism of Action and Resistance

This compound is a lincosamide antibiotic that exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It specifically binds to the 23S portion of the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][3]

Bacterial resistance to this compound in Gram-positive organisms primarily occurs through modification of the antibiotic's target site. This is often due to the methylation of the 23S rRNA, which reduces the binding affinity of the drug to the ribosome.[1]

Quantitative Spectrum of Activity

The in vitro activity of this compound against various Gram-positive bacteria is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for this compound against key Gram-positive pathogens.

Table 1: this compound MIC Values for Staphylococcus Species

SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus491.56-0.78 - 3.13[4]
Staphylococcus aureus---0.2 - 32[5]
Staphylococcus aureus75% susceptible---[6]

Table 2: this compound MIC Values for Streptococcus Species

SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pyogenes (Group A)18,628 (10 resistant)--up to 200 (resistant)[7]
Streptococcus pneumoniae---0.05 - 0.4[5]
Streptococcus pyogenes---0.04 - 0.8[5]
Alpha-hemolytic streptococci25--mean MBC 0.40 - 1.05[4]
Beta-hemolytic streptococci25---[4]

Table 3: this compound MIC Values for Enterococcus Species

SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Vancomycin-resistant Enterococci (VRE)3822-[8]

Table 4: this compound MIC Values for Other Gram-Positive Bacteria

SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Listeria monocytogenes59--≥4 (93.22% resistant)[9]
Corynebacterium spp.121---[10]
Bacillus spp.85--Species-specific sensitivity[11][12]

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures to ensure reproducibility and comparability of results.[13][14][15][16][17]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: A serial two-fold dilution of the this compound stock solution is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of antibiotic concentrations.

  • Inoculum Preparation: A suspension of the test bacterium is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacterium.[18][19][20][21][22]

Detailed Methodology:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically delivering 10^4 CFU per spot) is inoculated onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation spot.

Visualizations

This compound's Mechanism of Action and Resistance

The following diagram illustrates the mechanism by which this compound inhibits protein synthesis in susceptible Gram-positive bacteria and how resistance can develop through ribosomal modification.

Lincomycin_Mechanism cluster_ribosome Bacterial Ribosome cluster_action This compound Action cluster_resistance Resistance Mechanism 50S_subunit 50S Subunit Peptide_Chain Growing Peptide Chain 50S_subunit->Peptide_Chain Peptidyl Transferase Center (PTC) Inhibition Protein Synthesis Inhibition 50S_subunit->Inhibition Blocks peptide bond formation Reduced_Binding Reduced this compound Binding 50S_subunit->Reduced_Binding Prevents effective binding 30S_subunit 30S Subunit mRNA mRNA tRNA tRNA This compound This compound This compound->50S_subunit Binds to 23S rRNA in PTC Methylation Methylation of 23S rRNA Methylation->50S_subunit Alters binding site

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for MIC Determination

The following diagram outlines the logical flow of the broth microdilution and agar dilution methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic Prepare this compound Stock Solution Start->Prepare_Antibiotic Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Inoculate_Agar Inoculate Agar Surface Prepare_Inoculum->Inoculate_Agar Serial_Dilution_Broth Serial Dilution in Broth Prepare_Antibiotic->Serial_Dilution_Broth Prepare_Plates Prepare Agar Plates with This compound Concentrations Prepare_Antibiotic->Prepare_Plates Serial_Dilution_Broth->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate_Plate Read_MIC_Broth Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC_Broth End End Read_MIC_Broth->End Prepare_Plates->Inoculate_Agar Incubate_Agar Incubate Plates (16-20h at 35°C) Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (Lowest concentration with no growth) Incubate_Agar->Read_MIC_Agar Read_MIC_Agar->End

Caption: Workflow for MIC determination methods.

References

The Molecular Basis of Lincomycin Resistance in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy, however, is increasingly challenged by the emergence and spread of bacterial resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in bacteria. Key resistance strategies include target site modification through ribosomal RNA (rRNA) methylation by Erm and Cfr methyltransferases, enzymatic inactivation of the antibiotic by lincosamide nucleotidyltransferases (Lnu), and active efflux of the drug from the bacterial cell. This document details these mechanisms, presents quantitative data on resistance levels, provides detailed experimental protocols for their characterization, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of this compound Resistance

Bacteria have evolved several distinct mechanisms to counteract the inhibitory effects of this compound. These can be broadly categorized into three primary strategies: alteration of the drug target, enzymatic modification of the drug, and reduction of intracellular drug concentration via active efflux.

Target Site Modification: A Tale of Two Methyltransferases

The most prevalent mechanism of this compound resistance involves the modification of its target, the 23S rRNA component of the 50S ribosomal subunit. This modification, typically methylation, sterically hinders this compound binding to the peptidyl transferase center, thereby preventing the inhibition of protein synthesis.[1][2] Two key families of methyltransferases are responsible for this form of resistance.

  • Erm Methyltransferases: The erythromycin ribosome methylase (Erm) enzymes, encoded by various erm genes (e.g., ermA, ermB, ermC), catalyze the mono- or dimethylation of an adenine residue at position A2058 (E. coli numbering) of the 23S rRNA.[3][4] This modification confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[4] The expression of erm genes can be either constitutive or inducible. Inducible resistance is a particularly insidious clinical challenge, as it may not be detected by standard susceptibility testing.[1]

  • Cfr Methyltransferase: The cfr gene encodes a methyltransferase that modifies position A2503 of the 23S rRNA by adding a methyl group at the C8 position of the adenine base.[5][6] This modification confers a multidrug resistance phenotype that includes phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA).[5][6] The cfr gene is often located on mobile genetic elements, facilitating its spread among different bacterial species.[5]

Enzymatic Inactivation: Disarming the Threat

A second major resistance strategy is the enzymatic inactivation of this compound itself. This is primarily carried out by lincosamide nucleotidyltransferases, which are encoded by the lnu genes (previously known as lin genes).[1]

  • Lincosamide Nucleotidyltransferases (Lnu): Enzymes such as LnuA and LnuB catalyze the adenylylation of this compound, a chemical modification that renders the antibiotic unable to bind to its ribosomal target.[1] This mechanism confers resistance specifically to lincosamides.

Active Efflux: Pumping Out the Problem

The third mechanism involves actively transporting this compound out of the bacterial cell, thereby preventing it from reaching a sufficient intracellular concentration to inhibit protein synthesis.

  • ABC Transporters and MFS Pumps: ATP-binding cassette (ABC) transporters and pumps of the major facilitator superfamily (MFS) are involved in the efflux of various antibiotics, including lincosamides. The msrA gene, for instance, encodes an ABC transporter that can confer resistance to macrolides and streptogramin B, and may contribute to reduced susceptibility to lincosamides.[1]

Quantitative Data on this compound Resistance

The level of resistance conferred by different mechanisms can be quantified by determining the Minimum Inhibitory Concentration (MIC) of this compound. The following tables summarize representative MIC values for bacterial strains with and without specific resistance determinants.

Table 1: this compound MICs for Strains with Target Site Modification Genes

Bacterial SpeciesStrainRelevant GenotypeThis compound MIC (µg/mL)Reference
Staphylococcus aureusRN4220Wild-type0.5 - 1[7]
Staphylococcus aureusRN4220 transformantcfr16 - >128[7]
Escherichia coliDH5αWild-type25[8]
Escherichia coliDH5α transformantcfr256[8]
Staphylococcus aureusClinical IsolateermC (inducible)>256 (with induction)[8]
Streptococcus agalactiaeUCN36lnu(C)16
Streptococcus uberisUCN 42lnu(D)2

Table 2: this compound MICs for Strains with Efflux Pump Genes

Bacterial SpeciesStrainRelevant GenotypeThis compound MIC (µg/mL)Reference
Staphylococcus aureusRN4220Wild-type0.5 - 1[7]
Staphylococcus aureusClinical IsolatemsrA4 - 8

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

  • This compound hydrochloride powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial inoculum. The final volume in each well should be 100 µL. Include a growth control well (inoculum without antibiotic).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

PCR-Based Detection of Resistance Genes (erm, cfr, lnu)

Materials:

  • Bacterial genomic DNA extract

  • Gene-specific forward and reverse primers (e.g., for ermC, cfr, lnuA)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocol.

  • PCR Reaction Setup: Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for the target resistance gene. Add the template DNA.

  • Thermocycling: Perform PCR using the following general cycling conditions, optimizing the annealing temperature based on the primer set:

    • Initial denaturation: 94°C for 3-5 minutes

    • 30-35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds

      • Extension: 72°C for 30-60 seconds

    • Final extension: 72°C for 5-10 minutes

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of resistance genes, which is particularly useful for studying inducible resistance.

Materials:

  • RNAprotect Bacteria Reagent

  • RNeasy Mini Kit (or equivalent) for RNA extraction

  • DNase I

  • Reverse transcriptase and random primers for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • qRT-PCR instrument

  • Primers for the target gene (e.g., ermC) and a reference (housekeeping) gene

Procedure:

  • RNA Stabilization and Extraction: Treat bacterial cultures (with and without an inducing agent like erythromycin) with RNAprotect Bacteria Reagent. Extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase and random primers.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, the gene-specific primers, and a SYBR Green or TaqMan-based master mix. A typical thermal profile is:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizing Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound resistance.

Inducible ermC-Mediated Resistance Pathway

inducible_ermC cluster_ribosome Ribosome Ribosome Ribosome Leader_Peptide Leader Peptide Translation Ribosome->Leader_Peptide Stalled_Ribosome Stalled Ribosome Leader_Peptide->Stalled_Ribosome causes stalling ErmC_mRNA ermC mRNA Erythromycin Erythromycin (Inducer) Erythromycin->Ribosome binds Conformational_Change mRNA Conformational Change Stalled_Ribosome->Conformational_Change ErmC_Translation ErmC Methylase Translation Conformational_Change->ErmC_Translation exposes RBS Methylated_Ribosome Methylated Ribosome ErmC_Translation->Methylated_Ribosome methylates 23S rRNA Lincomycin_Resistance This compound Resistance Methylated_Ribosome->Lincomycin_Resistance

Caption: Signaling pathway of inducible ermC-mediated this compound resistance.

Experimental Workflow for Characterizing Resistance in a Clinical Isolate

resistance_workflow Isolate This compound-Resistant Clinical Isolate MIC Determine this compound MIC (Broth Microdilution) Isolate->MIC D-Test Perform D-test for Inducible Resistance MIC->D-Test PCR PCR for Known Resistance Genes (erm, cfr, lnu) MIC->PCR If constitutively resistant D-Test->PCR If D-test positive Sequencing Sequence PCR Products and Ribosomal Genes PCR->Sequencing Efflux_Assay Efflux Pump Inhibitor Assay PCR->Efflux_Assay If no known gene Characterization Characterize Resistance Mechanism PCR->Characterization If known gene found Sequencing->Characterization If mutation found Enzyme_Assay Lincosamide Inactivation Assay Efflux_Assay->Enzyme_Assay Efflux_Assay->Characterization If efflux detected Enzyme_Assay->Characterization If inactivation detected

Caption: Workflow for characterizing this compound resistance in a clinical isolate.

Conclusion

The molecular basis of this compound resistance in bacteria is multifaceted, involving sophisticated strategies of target modification, enzymatic inactivation, and active efflux. A thorough understanding of these mechanisms is paramount for the development of novel antimicrobial agents that can circumvent or overcome existing resistance. The experimental protocols and workflows detailed in this guide provide a framework for the continued surveillance and investigation of this compound resistance, ultimately contributing to the global effort to combat antimicrobial resistance.

References

The Dawn of a Lincosamide: A Technical Guide to the Discovery and History of Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and history of the lincosamide antibiotic, lincomycin. From its serendipitous discovery in a Nebraskan soil sample to its elucidation as a potent inhibitor of bacterial protein synthesis, this guide details the pivotal experiments, methodologies, and quantitative data that have defined our understanding of this important therapeutic agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational work that established this compound and the lincosamide class of antibiotics.

Discovery and Origin

The story of this compound began in the early 1960s when scientists at The Upjohn Company (now part of Pfizer Inc.) isolated the antibiotic from a strain of Streptomyces lincolnensis. This novel actinomycete was discovered in a soil sample collected from Lincoln, Nebraska, which gave the antibiotic its name.[1][2][3] This discovery was a product of the extensive soil screening programs of the mid-20th century, which aimed to identify new antibiotic-producing microorganisms.[3] The producing organism, Streptomyces lincolnensis, is a Gram-positive, filamentous bacterium characterized by a complex life cycle involving the formation of a mycelial network and spore production.[3]

Isolation and Structural Elucidation

The initial challenge following the discovery of its antimicrobial activity was the isolation and purification of the active compound. Early methods involved a multi-step process of fermentation, extraction, and purification to obtain crystalline this compound hydrochloride.[2]

Subsequent chemical studies were crucial in determining the unique structure of this compound. It was found to be composed of an amino acid moiety, propylhygric acid, linked to a sugar moiety, α-methylthiolincosamine (α-MTL).[4][5] The absolute configuration of this compound hydrochloride monohydrate was later confirmed by single-crystal X-ray crystallography.[6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic or bactericidal effects by inhibiting protein synthesis in susceptible bacteria.[4][7] This is achieved by binding to the 50S subunit of the bacterial ribosome.[7][8][9] The binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[9] By binding to this site, this compound interferes with the proper positioning of aminoacyl-tRNAs and stimulates the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein elongation.[9]

Signaling Pathway Diagram

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 23S rRNA 50S_Subunit->Peptidyl_Transferase_Center 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Fermentation of Streptomyces lincolnensis

This protocol is a generalized representation based on early discovery methods for the production of this compound.[2][3]

  • Inoculation: A pure culture of Streptomyces lincolnensis is inoculated into a suitable fermentation medium.

  • Medium Composition: The medium typically contains sources of carbon (e.g., glucose), nitrogen (e.g., soybean meal, ammonium salts), and essential minerals.[2]

  • Fermentation Conditions: The fermentation is carried out in large, aerated fermenters.

    • Temperature: 25-30°C[2]

    • pH: Controlled to maintain optimal production.

    • Duration: Several days.

Extraction and Purification of this compound

The following is a generalized workflow for the extraction and purification of this compound from the fermentation broth.[2][3]

  • Harvesting: The fermentation broth is harvested.

  • Mycelium Separation: The mycelium is separated from the clarified broth by filtration, often with a filter agent.[2]

  • Solvent Extraction:

    • The clarified broth is adjusted to an alkaline pH (9-10).[3]

    • This compound is extracted from the aqueous broth using a water-immiscible organic solvent, such as n-butanol.[2][3]

  • Back-Extraction: The this compound is then back-extracted from the organic solvent into an acidic aqueous solution (pH 2-3).[2][3]

  • Purification: The acidic aqueous extract is neutralized and further purified using column chromatography with adsorbents like alumina or silica gel.[2]

  • Crystallization:

    • The purified this compound solution is concentrated.

    • Hydrochloric acid is added to form the hydrochloride salt.[2]

    • Crystallization is induced by adding an organic solvent like acetone.[2]

    • The resulting crystals of this compound hydrochloride are collected by filtration, washed, and dried.[2]

Experimental Workflow Diagram

Lincomycin_Production_Workflow Start Start Fermentation Fermentation of S. lincolnensis Start->Fermentation Harvesting Harvesting Broth Fermentation->Harvesting Filtration Filtration to Separate Mycelium Harvesting->Filtration Solvent_Extraction Solvent Extraction (n-butanol) Filtration->Solvent_Extraction Back_Extraction Back-Extraction into Acidic Water Solvent_Extraction->Back_Extraction Column_Chromatography Column Chromatography Back_Extraction->Column_Chromatography Crystallization Crystallization of this compound HCl Column_Chromatography->Crystallization Final_Product Purified this compound HCl Crystallization->Final_Product

Caption: Generalized workflow for this compound production.

Quantitative Data

This compound Production Yields

The production of this compound is highly dependent on the strain of S. lincolnensis and the fermentation conditions. Through decades of classical mutagenesis and screening, high-yield strains have been developed.[3]

StrainProduction YieldReference
S. lincolnensis NRRL 2936 (Wild-type)87.3 mg/L[3]
S. lincolnensis B48 (High-yield)up to 2.5 g/L[3]
In Vitro Susceptibility Data (Minimum Inhibitory Concentration - MIC)

This compound exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria and some anaerobic organisms.

BacteriumMIC Range (µg/mL)Reference
Staphylococcus aureus0.2 - 32[10]
Streptococcus pneumoniae0.05 - 0.4[10]
Streptococcus pyogenes0.04 - 0.8[10]

Clinical History and Evolution

This compound was released for medical use in September 1964.[10] It proved to be effective against a range of Gram-positive pathogens, including Staphylococcus, Streptococcus, and Pneumococcus. Early clinical trials demonstrated its efficacy in treating infections of the skin and soft tissues, respiratory tract, and bones and joints.[11][12][13]

However, the use of this compound has been associated with adverse effects, most notably the risk of pseudomembranous colitis caused by Clostridium difficile. This led to the development of a semi-synthetic derivative, clindamycin, which is derived from this compound by replacing the 7-hydroxy group with a chlorine atom.[10] Clindamycin exhibits improved antibacterial activity and better absorption, and has largely superseded this compound in clinical practice.[4]

Conclusion

The discovery of this compound marked a significant advancement in antibiotic therapy, introducing the lincosamide class of drugs. The journey from its isolation from a soil microorganism to its detailed characterization and clinical application exemplifies the classic era of antibiotic discovery. While its clinical use has diminished in favor of its derivative, clindamycin, the foundational research on this compound continues to be relevant for understanding lincosamide antibiotics, bacterial protein synthesis, and the ongoing challenge of antimicrobial resistance. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for contemporary researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin hydrochloride, a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, is a critical therapeutic agent against a range of Gram-positive and anaerobic bacteria. A thorough understanding of its physicochemical properties is paramount for the successful formulation, development, and manufacturing of stable, safe, and efficacious drug products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, detailed experimental protocols for their determination, and a summary of its mechanism of action.

Chemical and Physical Properties

This compound hydrochloride is a white or almost white crystalline powder.[1] It exists in various forms, including the anhydrous, monohydrate, and hemihydrate forms, each with distinct properties. The monohydrate is a common commercially available form.[1]

Chemical Structure and Molecular Formula

The chemical structure of this compound consists of a propylhygric acid moiety linked to an α-methylthiolincosamine sugar. The hydrochloride salt is formed at the basic N-methylproline.

Structure of this compound

G

Caption: Chemical structure of this compound.

The molecular formula and molecular weight vary depending on the hydration state of the molecule.

FormMolecular FormulaMolecular Weight ( g/mol )
AnhydrousC18H35ClN2O6S443.00[2]
MonohydrateC18H37ClN2O7S461.01[3][4]
Physicochemical Data

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These parameters are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValue
Melting Point151-157 °C (monohydrate)
pKa7.6[5]
Solubility
WaterFreely soluble (≥ 50 mg/mL)[1][6]
Ethanol (96%)Slightly soluble[7][8]
DMSO89 mg/mL[9]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

G start Start pack_sample Pack this compound HCl into Capillary Tube start->pack_sample place_in_apparatus Place in Melting Point Apparatus pack_sample->place_in_apparatus heat_sample Heat at a Controlled Rate place_in_apparatus->heat_sample observe_melting Observe and Record Melting Range heat_sample->observe_melting end End observe_melting->end G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Alkaline (e.g., 0.1M NaOH, 60°C) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC_Analysis Degradation_Products Identification of Degradation Products HPLC_Analysis->Degradation_Products Lincomycin_HCl This compound HCl Solution Lincomycin_HCl->Acid Forced Degradation Lincomycin_HCl->Base Forced Degradation Lincomycin_HCl->Oxidation Forced Degradation G Lincomycin_HCl This compound HCl Binding Binds to 50S Subunit Lincomycin_HCl->Binding Ribosome_50S Bacterial 50S Ribosomal Subunit Ribosome_50S->Binding Inhibition Inhibition of Peptidyl Transferase Binding->Inhibition Protein_Synthesis_Block Blocks Polypeptide Chain Elongation Inhibition->Protein_Synthesis_Block Bacterial_Growth_Inhibition Inhibition of Bacterial Growth and Replication Protein_Synthesis_Block->Bacterial_Growth_Inhibition

References

The Architecture of Innovation: A Technical Guide to the Chemical Synthesis of Lincomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lincomycin, a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis, has long been a cornerstone in combating Gram-positive bacterial infections.[1][2] Its unique structure, characterized by a pyrrolidine ring linked to a pyranose moiety, has served as a versatile scaffold for chemical modification.[3] The drive to enhance its antibacterial spectrum, improve efficacy against resistant strains, and refine its pharmacokinetic profile has led to the development of numerous derivatives. This technical guide provides an in-depth exploration of the chemical synthesis of these vital therapeutic agents, focusing on key derivatives, synthetic methodologies, and the structure-activity relationships that govern their potency.

The Rationale for Derivatization

While this compound is effective, the emergence of bacterial resistance and the desire for broader applications have necessitated the creation of semi-synthetic analogs.[4] The primary goals of derivatization include:

  • Overcoming Resistance: A significant challenge is resistance mediated by the erm gene, which encodes for an enzyme that methylates the ribosomal binding site, reducing drug affinity.[4][5] Novel derivatives aim to circumvent this mechanism.

  • Enhancing Potency: Modifications can increase the binding affinity of the antibiotic to the bacterial ribosome, leading to lower minimum inhibitory concentrations (MICs).[6]

  • Broadening the Spectrum: While primarily active against Gram-positive bacteria, research has explored derivatives with activity against anaerobic bacteria and even protozoans like Plasmodium falciparum, the causative agent of malaria.[4][7]

  • Improving Pharmacokinetics: Altering the chemical structure can improve oral absorption, tissue penetration, and metabolic stability.

Clindamycin, the most prominent this compound derivative, exemplifies a successful modification, exhibiting superior antibacterial activity and better oral absorption compared to its parent compound.[3][8] It is synthesized by a stereospecific replacement of the 7-(R)-hydroxyl group of this compound with a chlorine atom, resulting in a 7-(S)-chloro configuration.[1][3]

Core Synthetic Strategies

The chemical synthesis of this compound derivatives primarily involves the modification of the parent molecule. Key sites for derivatization are the C-6 and C-7 positions on the methylthio-lincosamide (sugar) moiety and the C-4' position on the propylproline (amino acid) moiety.[5][7]

Modification at the C-7 Position: The Clindamycin Archetype

The conversion of this compound to clindamycin is a foundational semi-synthetic process. This nucleophilic substitution reaction inverts the stereochemistry at the C-7 position, which is crucial for its enhanced activity.

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_product Product This compound This compound (7R-hydroxyl group) Reagents Chlorinating Agent (e.g., Thionyl Chloride, Phosgene) This compound->Reagents SN2 Reaction (Inversion of stereochemistry) Clindamycin Clindamycin (7S-chloro group) Reagents->Clindamycin

Caption: General workflow for the synthesis of Clindamycin from this compound.

Other modifications at the C-7 position involve introducing different substituents via SN2 reactions, the Mitsunobu reaction, or palladium-catalyzed cross-coupling to generate novel analogs with potent activities against resistant pathogens.[5] For instance, the introduction of a 5-aryl-1,3,4-thiadiazol-2-yl-thio group at C-7 has shown significant activity against macrolide-resistant Streptococcus pneumoniae and Streptococcus pyogenes.[9]

Modifications at the C-6 and C-7 Positions

Dual modifications at both the C-6 and C-7 positions have been explored to further optimize antibacterial activity.[9][10] These syntheses often start from methyl α-thiolincosaminide, allowing for the introduction of various substituents. Structure-activity relationship (SAR) studies have shown that analogs with a 4′-cis-(cyclopropylmethyl)piperidine group at the 6-position and a para-heteroaromatic-phenylthio group at the C-7 position exhibit exceptionally strong activities against resistant strains.[10]

Mutasynthesis: A Biotechnological Approach

An alternative to purely chemical synthesis is mutasynthesis, which combines genetic engineering with precursor-directed biosynthesis.[7] This process involves creating a mutant strain of S. lincolnensis that is blocked in the biosynthesis of a natural precursor, such as 4-propyl-l-proline (PPL).[7] By feeding structurally modified analogs of this precursor to the mutant strain, novel this compound derivatives can be produced. This method has been successfully used to generate 4′-alkyl-4′-depropyllincomycins, such as 4′-butyl-4′-depropylthis compound (BULIN) and 4′-pentyl-4′-depropylthis compound (PELIN), in high titers without contamination from the parent this compound.[7]

G cluster_pathway This compound Biosynthesis Pathway Tyrosine L-Tyrosine PPL 4-propyl-L-proline (PPL) Tyrosine->PPL lmb genes This compound This compound PPL->this compound Glucose D-Glucose MTL Methylthiolincosamide (MTL) Glucose->MTL MTL->this compound Condensation G cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 23S rRNA 30S_Subunit 30S Subunit Inhibition Inhibition of Peptide Bond Formation Peptidyl_Transferase_Center->Inhibition Causes Steric Hindrance This compound This compound Derivative This compound->Peptidyl_Transferase_Center Binds to PTC Protein_Synthesis Protein Synthesis Halted Inhibition->Protein_Synthesis

References

Understanding the pharmacokinetics of lincomycin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Lincomycin

Introduction

This compound is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[1][2] It exerts its bacteriostatic effect primarily against Gram-positive bacteria by inhibiting protein synthesis.[3][4] While its clinical use has been largely succeeded by its semi-synthetic derivative, clindamycin, this compound remains a subject of interest for its unique properties and potential applications.[1] A thorough understanding of its in vitro pharmacokinetics—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core in vitro pharmacokinetic profile of this compound, details key experimental protocols, and visualizes its mechanism of action and other relevant pathways.

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[3][5] It binds specifically to the 23S ribosomal RNA within the peptidyl transferase center, the site of peptide bond formation.[6][7] This interaction blocks the ribosomal exit tunnel, preventing the elongation of nascent polypeptide chains and effectively halting protein synthesis, which is essential for bacterial growth and replication.[4][5]

This compound This compound Subunit_50S 50S Subunit This compound->Subunit_50S Ribosome Bacterial 70S Ribosome Ribosome->Subunit_50S Subunit_30S 30S Subunit Ribosome->Subunit_30S PTC Peptidyl Transferase Center (23S rRNA) Subunit_50S->PTC contains Block Blocks Peptide Elongation PTC->Block leads to Inhibition Inhibition of Protein Synthesis Block->Inhibition

Caption: this compound's mechanism of action targeting the 50S ribosomal subunit.

In Vitro Pharmacokinetic Profile

The in vitro characterization of a drug's ADME properties is fundamental to predicting its in vivo behavior.

Absorption and Permeability

While most absorption data is derived from in vivo studies, which show rapid oral absorption reduced by the presence of food, in vitro models are essential for mechanistic understanding.[3] Standard assays using cell lines like Caco-2 can be employed to determine intestinal permeability, identify potential transport mechanisms, and assess whether this compound is a substrate for efflux pumps such as P-glycoprotein.

Distribution and Plasma Protein Binding

This compound distributes into a majority of body tissues.[3] A key determinant of distribution is its binding to plasma proteins. In vitro studies have shown that this compound's binding to serum proteins is saturable and concentration-dependent.[1][8] It is suggested to bind primarily to α1-acid glycoprotein.[1] The degree of binding varies significantly with the drug concentration, a critical factor in determining the free (active) fraction of the drug.

Metabolism

Direct in vitro metabolism studies on this compound are not extensively detailed in the available literature. However, in vivo data showing a twofold longer serum half-life in patients with hepatic impairment suggests that the liver is a site of metabolism or excretion.[2][9] The related compound, clindamycin, is a known substrate and weak inducer of the cytochrome P450 enzyme CYP3A4.[10] While this does not directly implicate the same pathway for this compound, it suggests that investigating this compound's interaction with major CYP enzymes using human liver microsomes is a critical area for further research.

Summary of Quantitative Pharmacokinetic Data

The following table summarizes key quantitative in vitro and related pharmacokinetic parameters for this compound.

ParameterValueOrganism/SystemNotesCitation
Serum Protein Binding 28% to 86%HumanBinding is saturable and decreases with increasing serum concentration.[1]
Biological Half-life 5.4 ± 1.0 hoursHumanFollowing IV or IM administration.[2][9]
MIC (S. aureus) 0.2 - 32 µg/mLStaphylococcus aureusMinimum Inhibitory Concentration range.[2]
MIC (S. pneumoniae) 0.05 - 0.4 µg/mLStreptococcus pneumoniaeMinimum Inhibitory Concentration range.[2]
MIC (S. pyogenes) 0.04 - 0.8 µg/mLStreptococcus pyogenesMinimum Inhibitory Concentration range.[2]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro pharmacokinetic studies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.[4]

Methodology:

  • Preparation of this compound Stock: Prepare a sterile, high-concentration stock solution of this compound and perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculum: Culture the test organism overnight and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.

start Start prep_drug Prepare Serial Dilutions of this compound in Microplate start->prep_drug prep_bac Prepare Standardized Bacterial Inoculum start->prep_bac inoculate Inoculate Microplate Wells with Bacteria prep_drug->inoculate prep_bac->inoculate incubate Incubate at 37°C for 16-20 Hours inoculate->incubate assess Visually Assess for Bacterial Growth (Turbidity) incubate->assess determine Determine MIC assess->determine end End determine->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: In Vitro Plasma Protein Binding Assay

Ultrafiltration is a common and reliable method to separate free drug from protein-bound drug in plasma.[8]

Methodology:

  • Sample Preparation: Spike human plasma with known concentrations of this compound.

  • Incubation: Incubate the samples at 37°C for a sufficient time to allow binding to reach equilibrium.

  • Ultrafiltration: Transfer an aliquot of the incubated plasma to a centrifugal ultrafiltration device (e.g., with a 30 kDa molecular weight cutoff membrane).

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-bound fraction.

  • Quantification: Accurately measure the concentration of this compound in the ultrafiltrate (representing the free drug concentration, Cfree) and in the initial plasma sample (total drug concentration, Ctotal) using a validated analytical method like LC-MS/MS or a microbiological assay.

  • Calculation: Calculate the percentage of protein binding using the formula: % Bound = ((C_total - C_free) / C_total) * 100.

start Start spike Spike Plasma Samples with this compound start->spike incubate Incubate at 37°C to Reach Equilibrium spike->incubate filter Transfer to Ultrafiltration Device and Centrifuge incubate->filter quantify Quantify this compound in Ultrafiltrate (Free Drug) filter->quantify calculate Calculate Percentage Bound quantify->calculate end End calculate->end

Caption: Workflow for determining plasma protein binding using ultrafiltration.

Effects on Cellular Signaling (In Vitro)

Interestingly, this compound can have effects beyond simple protein synthesis inhibition, particularly at concentrations below the MIC. In Streptomyces species, sub-inhibitory concentrations of this compound have been shown to induce a stress response that potentiates the production of secondary metabolites.[7][11] This process involves the upregulation of pathway-specific regulatory genes, such as actII-ORF4 in Streptomyces coelicolor, which in turn triggers the overproduction of antibiotics like actinorhodin.[11]

Sub_Lin Sub-inhibitory This compound Ribosome Ribosomal Interaction Sub_Lin->Ribosome Stress Cellular Stress Response Ribosome->Stress Upreg Upregulation of Regulatory Genes (e.g., actII-ORF4) Stress->Upreg Biosynth Activation of Biosynthetic Gene Clusters Upreg->Biosynth Metabolites Increased Production of Secondary Metabolites Biosynth->Metabolites

Caption: Signaling cascade for secondary metabolite production at sub-MIC levels.

Conclusion

The in vitro pharmacokinetic profile of this compound is characterized by concentration-dependent plasma protein binding and potent inhibition of bacterial protein synthesis. While foundational data exists, significant opportunities for further research remain, particularly in elucidating its specific metabolic pathways, interactions with drug transporters, and cell permeability characteristics. The detailed protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers aiming to further explore the properties of this lincosamide antibiotic.

References

Lincomycin: A Technical Examination of its Bacteriostatic and Bactericidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin, a lincosamide antibiotic derived from Streptomyces lincolnensis, presents a classic case of concentration-dependent antimicrobial activity. While primarily classified as a bacteriostatic agent, its ability to exert bactericidal effects under specific conditions makes its study compelling for antimicrobial research and development. This technical guide provides an in-depth analysis of this compound's dual nature, detailing its mechanism of action, the quantitative metrics that define its activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound's primary mode of action is the inhibition of protein synthesis within bacterial cells.[1][2][3] It specifically binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[4][5] This binding event occurs at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[2] By attaching to the 50S subunit, this compound interferes with the translocation of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), effectively halting the elongation of the polypeptide chain.[1][2] This disruption of protein production prevents the bacteria from synthesizing essential proteins required for growth and replication, leading to a bacteriostatic effect.[3] Some evidence also suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1]

Lincomycin_Mechanism_of_Action Diagram 1: this compound's Mechanism of Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to Protein_Synthesis Protein Synthesis Elongation Bacterial_Growth Bacterial Growth & Replication (Bacteriostasis) Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and bacterial growth.

Bacteriostatic vs. Bactericidal Activity: A Matter of Concentration and Susceptibility

The distinction between bacteriostatic and bactericidal action is crucial in clinical settings. A bacteriostatic agent inhibits bacterial growth, relying on the host's immune system to clear the infection, while a bactericidal agent directly kills the bacteria.[6] this compound is generally considered bacteriostatic.[4][7] However, it can exhibit bactericidal activity at higher concentrations or against highly susceptible organisms.[3][8][9]

The relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) is the key quantitative determinant of this dual behavior.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[10][11]

An MBC/MIC ratio of ≤4 is often used as a benchmark to classify an agent as bactericidal against a specific organism.[11] Ratios significantly greater than 4 indicate bacteriostatic activity.

Quantitative Data: MIC and MBC Values for this compound

The following table summarizes published MIC and MBC data for this compound against key Gram-positive pathogens. It is critical to note that these values are highly dependent on experimental conditions, particularly the size of the bacterial inoculum.[1]

Bacterial SpeciesInoculum Size (CFU/mL)Median MIC (µg/mL)Median MBC (µg/mL)MBC/MIC RatioImplied ActivityReference
Staphylococcus aureus≤ 10⁴0.781.562Bactericidal[1]
Staphylococcus aureus10⁵1.5612.58Bacteriostatic[1]
Staphylococcus aureus> 10⁷3.13>100>32Bacteriostatic[1]
Streptococcus pneumoniaeNot Specified0.05 - 0.4Not Specified--[12]
Streptococcus pyogenesNot Specified0.04 - 0.8Not Specified--[12]

Data for Streptococci and Pneumococci from Shadomy et al. (1973) showed a lesser, though still present, inoculum effect on MBC values compared to S. aureus.[1]

Lincomycin_Activity_Spectrum Diagram 2: this compound's Concentration-Dependent Activity Concentration This compound Concentration Low_Conc Low Concentration (≈ MIC) Concentration->Low_Conc is High_Conc High Concentration (>> MIC) Concentration->High_Conc is Bacteriostatic Bacteriostatic Effect (Growth Inhibition) Low_Conc->Bacteriostatic Bactericidal Bactericidal Effect (Bacterial Killing) High_Conc->Bactericidal

Caption: this compound's effect shifts from bacteriostatic to bactericidal as its concentration increases.

Experimental Protocols

Reproducible and standardized protocols are essential for accurately determining the bacteriostatic and bactericidal properties of antimicrobial agents.

Protocol for MIC and MBC Determination (Broth Microdilution Method)

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and other published methods.[13][14][15][16]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard.

  • Antimicrobial Agent: Prepare a stock solution of this compound at a known high concentration.

  • Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Select several colonies to inoculate a tube of fresh broth. Incubate until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Serial Dilution:

  • Dispense 100 µL of sterile broth into wells of columns 2 through 12.

  • Dispense 200 µL of the this compound stock solution (at 2x the highest desired final concentration) into the wells of column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

  • Continue this process across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 serves as a positive control (inoculum without antibiotic) and column 12 as a negative control (broth only).

3. Inoculation:

  • Add 100 µL of the standardized bacterial inoculum (at 2x the final desired concentration) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the antibiotic and inoculum to their final concentrations.

4. Incubation:

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. This can be confirmed using a microplate reader to measure optical density (OD).

6. MBC Determination:

  • From each well that shows no visible growth (i.e., at and above the MIC), plate a 10-100 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.

MIC_MBC_Workflow Diagram 3: Experimental Workflow for MIC & MBC Determination Start Start: Prepare Inoculum & Antibiotic Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculate Incubate_Plate Incubate plate (16-20h, 37°C) Inoculate->Incubate_Plate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC Plate_Clear_Wells Subculture from clear wells onto antibiotic-free agar Read_MIC->Plate_Clear_Wells Incubate_Agar Incubate agar plates (18-24h, 37°C) Plate_Clear_Wells->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

References

Methodological & Application

Application Notes and Protocols for Lincomycin in Bacterial Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lincomycin as a selective agent in bacterial cloning protocols. This document outlines the mechanism of action, provides detailed experimental procedures, and offers guidance on data interpretation and troubleshooting.

Introduction to this compound Selection

This compound is a lincosamide antibiotic that serves as an effective alternative to more commonly used antibiotics like ampicillin and kanamycin for bacterial selection in molecular cloning.[1] It inhibits bacterial growth by targeting protein synthesis, making it a valuable tool for selecting bacteria that have successfully incorporated a plasmid conferring this compound resistance.[1] Resistance is typically mediated by genes encoding lincosamide nucleotidyltransferases, such as the lnu gene family, which inactivate the antibiotic.[1]

Mechanism of Action and Resistance

Mechanism of Action: this compound functions by binding to the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the peptidyl transferase center, blocking the exit tunnel for newly synthesized polypeptide chains and thereby halting protein synthesis.[1] This action is bacteriostatic at lower concentrations and can be bactericidal at higher concentrations.

Mechanism of Resistance: Bacterial resistance to this compound is primarily achieved through enzymatic modification of the antibiotic.[1] Genes such as lnu(A), lnu(C), and lnu(D) encode for lincosamide nucleotidyltransferases.[1] These enzymes catalyze the transfer of a nucleotide monophosphate to this compound, rendering it incapable of binding to the ribosome.[1]

Diagram: Mechanism of Action and Resistance

cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound 50S_Ribosome 50S Ribosomal Subunit This compound->50S_Ribosome Binds to LNU_Enzyme Lincosamide Nucleotidyltransferase This compound->LNU_Enzyme Substrate Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits lnu_gene lnu Gene (e.g., lnuA, lnuC, lnuD) lnu_gene->LNU_Enzyme Encodes Inactive_this compound Inactive this compound LNU_Enzyme->Inactive_this compound Inactivates Inactive_this compound->50S_Ribosome Cannot Bind

Caption: Mechanism of this compound action and enzymatic resistance.

Quantitative Data Summary

The optimal concentration of this compound for selection can vary depending on the bacterial strain, the specific resistance gene, and the plasmid copy number.[1] It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific experimental setup.

Table 1: Recommended this compound Concentrations for E. coli Selection
Bacterial StrainRecommended Concentration Range (µg/mL)Notes
E. coli (general use)100 - 200A general starting range for initial experiments.[1]
E. coli BL21>200The reported MIC for wild-type E. coli BL21 is 200 µg/mL.[1]
Table 2: Stability of this compound in Aqueous Solutions

The stability of this compound is influenced by pH and temperature.

pHStorage Temperature (°C)Calculated Shelf Life
2800.38 days[2]
4804.59 days[2]
Aqueous Solution (various IV fluids)25at least 31 days[2][3]
Table 3: Stability of this compound in LB Agar Plates
Storage Temperature (°C)Recommended Storage DurationNotes
41-2 weeksStore in a sealed bag to prevent contamination and dehydration.[1]
Table 4: Transformation Efficiency (Template)

This table provides a template for researchers to record their own experimental data when comparing the transformation efficiency of this compound selection with other antibiotics.

Antibiotic SelectorPlasmid (Resistance Gene)Competent CellsTransformation Efficiency (CFU/µg DNA)
This compoundpYourPlasmid (lnu)E. coli DH5αUser-determined
AmpicillinpYourControl (bla)E. coli DH5αUser-determined

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Sterile conical tubes

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount: To prepare a 50 mg/mL stock solution, weigh 500 mg of this compound hydrochloride powder for a final volume of 10 mL.[1]

  • Dissolution: In a sterile conical tube, dissolve the this compound hydrochloride powder in a portion of the sterile, deionized water (e.g., 8 mL for a 10 mL final volume) by vortexing until fully dissolved.[1]

  • Adjust final volume: Add sterile, deionized water to reach the final desired volume.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Label the tubes with the antibiotic name, concentration, and date. Store the aliquots at -20°C. This compound solutions are stable for several months when stored frozen.[1]

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Luria-Bertani (LB) agar

  • Autoclave

  • Sterile petri dishes

  • Water bath (50-55°C)

  • This compound stock solution (e.g., 50 mg/mL)

Procedure:

  • Prepare LB agar: Prepare LB agar according to the manufacturer's instructions.

  • Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.[1]

  • Cooling: After autoclaving, cool the agar in a 50-55°C water bath. This is critical to prevent antibiotic degradation.[1]

  • Adding this compound: Once cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to make plates with a final concentration of 150 µg/mL from a 50 mg/mL stock, add 3 mL of the stock solution to 1 liter of LB agar.[1]

  • Mixing and Pouring: Gently swirl the flask to ensure even distribution of the antibiotic. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.[1]

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag. Use within 1-2 weeks for optimal performance.[1]

Protocol 3: Bacterial Transformation and Selection

Materials:

  • Competent E. coli cells

  • Ligation reaction mixture or plasmid DNA with a this compound resistance gene

  • SOC or LB medium (pre-warmed to 37°C)

  • This compound selection plates

  • Incubator at 37°C

Procedure:

  • Transformation: Transform competent E. coli cells with the plasmid DNA using a standard heat shock or electroporation protocol.[1][4][5][6]

  • Recovery: After transformation, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.[1] Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.[1]

  • Plating: Plate 50-200 µL of the cell suspension onto pre-warmed this compound selection plates.[1]

  • Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.[1]

  • Colony Selection: Pick well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep).[1]

Diagram: Bacterial Transformation and Selection Workflow

start Start competent_cells Thaw Competent E. coli Cells start->competent_cells add_dna Add Plasmid DNA (with lnu resistance gene) competent_cells->add_dna ice_incubation Incubate on Ice add_dna->ice_incubation heat_shock Heat Shock (e.g., 42°C for 45s) ice_incubation->heat_shock recovery_incubation Recovery Incubation (37°C for 1 hour in SOC/LB medium) heat_shock->recovery_incubation plating Plate on this compound Selection Plates recovery_incubation->plating incubation Incubate Plates (37°C for 16-24h) plating->incubation colony_picking Pick Colonies for Downstream Analysis incubation->colony_picking end End colony_picking->end

References

Application Notes and Protocols for Lincomycin Selective Media in E. coli Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of successfully transformed bacterial cells is a cornerstone of modern molecular cloning. While ampicillin and kanamycin are common selective agents, lincomycin offers a valuable alternative for plasmid selection in Escherichia coli. This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1] Resistance is conferred by plasmid-borne genes, such as lnu (lincosamide nucleotidyltransferase), which enzymatically inactivates the antibiotic.[1] This document provides detailed protocols for the preparation and use of this compound selective media for the isolation of transformed E. coli.

This compound's mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis.[1] This bacteriostatic or bactericidal action allows for the selection of E. coli that have successfully incorporated a plasmid carrying a this compound resistance gene.

Data Presentation

Table 1: Recommended this compound Concentrations for E. coli Selection

E. coli StrainRecommended Concentration Range (µg/mL)Notes
General Use100 - 200A starting point for initial experiments.[1]
E. coli BL21>200The Minimum Inhibitory Concentration (MIC) for wild-type E. coli BL21 has been reported to be 200 µg/mL. A higher concentration is recommended for effective selection.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: To prepare a 50 mg/mL stock solution, weigh 500 mg of this compound hydrochloride powder for a final volume of 10 mL.

  • Dissolution: In a sterile conical tube, dissolve the weighed this compound hydrochloride in 8 mL of sterile, deionized water. Vortex until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots). Clearly label the tubes with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Selective Agar Plates

Materials:

  • Luria-Bertani (LB) agar powder

  • Deionized water

  • Autoclave

  • Sterile petri dishes

  • Water bath set to 50-55°C

  • This compound stock solution (50 mg/mL)

Procedure:

  • Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For 1 liter, typically dissolve 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 liter of deionized water.

  • Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.

  • Cooling: After autoclaving, cool the agar in a 50-55°C water bath. This is critical to prevent heat degradation of the this compound.

  • Adding this compound: Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL, add 3 mL of the 50 mg/mL stock solution to 1 liter of LB agar.

  • Mixing and Pouring: Gently swirl the flask to ensure the this compound is evenly distributed. Avoid introducing air bubbles. Pour approximately 20-25 mL of the molten agar into each sterile petri dish.

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in a sealed bag. The plates should be used within 1-2 weeks for optimal performance.[1]

Protocol 3: E. coli Transformation and Selection

Materials:

  • Competent E. coli cells

  • Plasmid DNA with this compound resistance gene

  • SOC or LB medium (pre-warmed)

  • This compound selective agar plates

  • Incubator at 37°C

  • Shaking incubator

Procedure:

  • Transformation: Transform competent E. coli cells with the plasmid DNA using a standard heat shock or electroporation protocol.

  • Recovery: After transformation, add 250-1000 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.[1]

  • Incubation for Recovery: Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.[1]

  • Plating: Plate 50-200 µL of the cell suspension onto pre-warmed this compound selective agar plates.

  • Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.

  • Colony Selection: After incubation, transformed colonies should be visible. Select well-isolated colonies for downstream applications such as colony PCR or plasmid miniprep.

Visualizations

G cluster_prep Media Preparation cluster_transform Transformation & Selection prep_agar Prepare LB Agar autoclave Autoclave at 121°C prep_agar->autoclave cool Cool to 50-55°C autoclave->cool add_linco Add this compound Stock cool->add_linco pour Pour Plates add_linco->pour store Store at 4°C pour->store transform Transform E. coli recover Recover in SOC/LB transform->recover plate Plate on Selective Media recover->plate incubate Incubate at 37°C plate->incubate select Select Colonies incubate->select

Caption: Experimental workflow for this compound selective media preparation and use.

G cluster_cell Bacterial Cell ribosome 50S Ribosomal Subunit synthesis Protein Synthesis ribosome->synthesis no_growth Bacterial Growth Arrested synthesis->no_growth Leads to This compound This compound This compound->ribosome Binds to inhibition Inhibition inhibition->synthesis

Caption: Mechanism of action of this compound in bacterial cells.

References

Protocol for Lincomycin Stock Solution: Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation and storage of lincomycin hydrochloride stock solutions for research applications. This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis and is primarily effective against Gram-positive bacteria.[1][2] Accurate preparation and proper storage of this compound stock solutions are crucial for ensuring its efficacy and obtaining reproducible experimental results. This guide covers recommended solvents, preparation of aqueous and DMSO-based stock solutions, sterilization procedures, and storage conditions to maintain stability.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference(s)
Water≥ 50 mg/mL[3][4][5]
Dimethyl Sulfoxide (DMSO)≥ 92 mg/mL[3][4]
Ethanol (96%)Slightly soluble[3][4]
Phosphate-Buffered Saline (PBS)120 mg/mL[4]

Table 2: Recommended Storage Conditions and Stability of this compound Solutions

Solution TypeSolventStorage TemperatureStability DurationReference(s)
PowderN/A-20°C3 years[4]
Stock SolutionDMSO or other organic solvent-80°CUp to 1 year[4][6][7]
Stock SolutionDMSO or other organic solvent-20°CUp to 1 month[4][6][7]
Aqueous SolutionWater / IV Fluids37°CUp to 4 days[1][4]
Aqueous SolutionIV Fluids25°C (Room Temperature)At least 31 days[4]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is preferred, such as in cell culture.

Materials:

  • This compound hydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 gram of the powder.

  • Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of sterile, nuclease-free water (e.g., 10 mL).

  • Mixing: Vortex the tube until the powder is completely dissolved.[3] Gentle warming to 37°C can be applied if the dissolution is slow.[3][6]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1][3] This is a critical step to prevent contamination, especially for cell culture applications.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, dispense the stock solution into single-use, sterile microcentrifuge tubes.[4][6]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]

Protocol 2: Preparation of a 50 mg/mL DMSO Stock Solution

This protocol is suitable for applications requiring a higher concentration or when the compound needs to be solubilized in an organic solvent.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment, weigh the desired amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.

  • Dissolving: Add the powder to a sterile conical tube. Add the required volume of anhydrous, sterile-filtered DMSO (e.g., 10 mL).

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if precipitation occurs.[6]

  • Aliquoting: Dispense the DMSO stock solution into single-use, sterile microcentrifuge tubes. It is crucial to use tubes that are compatible with DMSO.

  • Storage: Store the aliquots in tightly sealed containers at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][6] Due to the hygroscopic nature of DMSO, ensure the containers are well-sealed to prevent moisture absorption, which can reduce solubility.[6]

Mandatory Visualizations

Experimental Workflow Diagram

Lincomycin_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation and Storage start Start weigh 1. Weigh this compound Hydrochloride Powder start->weigh choose_solvent 2. Choose Solvent weigh->choose_solvent add_water 3a. Add Sterile Water choose_solvent->add_water Aqueous add_dmso 3b. Add Anhydrous DMSO choose_solvent->add_dmso DMSO dissolve 4. Dissolve Powder (Vortex/Warm/Sonicate) add_water->dissolve add_dmso->dissolve sterilize 5. Sterilize (Aqueous Only) (0.22 µm Filter) dissolve->sterilize If Aqueous aliquot 6. Aliquot into Single-Use Tubes dissolve->aliquot If DMSO sterilize->aliquot storage 7. Store Appropriately aliquot->storage short_term Short-term Storage (-20°C) storage->short_term long_term Long-term Storage (-80°C) storage->long_term end End short_term->end long_term->end

Caption: Workflow for this compound Stock Solution Preparation and Storage.

References

Application Notes and Protocols: Lincomycin as a Tool for Inducing Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast majority of microbial biosynthetic gene clusters (BGCs) for secondary metabolites remain silent under standard laboratory conditions, representing a significant untapped resource for the discovery of novel bioactive compounds. Chemical elicitation, the use of small molecules to induce the expression of these cryptic BGCs, has emerged as a powerful strategy. Lincomycin, a lincosamide antibiotic, has been identified as an effective elicitor for inducing the production of both known and novel secondary metabolites in various microorganisms, particularly within the genus Streptomyces.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to unlock the latent biosynthetic potential of microbial strains. The information is intended to guide researchers in designing and executing experiments to discover new natural products and to enhance the yields of previously identified compounds.

Mechanism of Action

This compound's primary mode of action at therapeutic concentrations is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] However, at sub-inhibitory concentrations (sub-MIC), this compound acts as a signaling molecule, inducing a cellular stress response that leads to a global reprogramming of gene expression.[3][4][5] This stress response is a key factor in the activation of secondary metabolite production.

The proposed mechanism involves several key events:

  • Ribosomal Perturbation: this compound binding to the ribosome is thought to cause translational stress.

  • Transcriptional Reprogramming: This stress triggers significant changes in the bacterial transcriptome. This includes the upregulation of pathway-specific activator genes for secondary metabolite BGCs, such as actII-ORF4 in the actinorhodin (ACT) gene cluster of Streptomyces coelicolor.[3][4][5]

  • Induction of Resistance Mechanisms: The bacterium may upregulate genes associated with antibiotic resistance, such as those encoding efflux pumps and ribosomal modification enzymes, which can be linked to the regulation of secondary metabolism.[1][6]

  • Metabolic Shift: A notable consequence of this compound treatment at sub-MIC levels is an increase in intracellular ATP levels, which may provide the necessary energy and precursors for the enhanced production of secondary metabolites.[3][4][7]

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound to induce secondary metabolite production.

Table 1: Effect of this compound on Actinorhodin (ACT) and Undecylprodigiosin (RED) Production in Streptomyces coelicolor A3(2) in Liquid Culture

This compound Concentration (µg/mL)Relative ACT Production (%)Relative RED Production (%)Dry Cell Weight (mg/mL)
0 (Control)1001002.23
0.5250120Not specified
1400130Not specified
5750150Not specified
108001602.37

Data adapted from Imai et al., 2015.[3]

Table 2: Induction of Antibacterial Compound Production in Streptomyces lividans 1326 on Agar Plates

This compound Concentration (µg/mL)Antibacterial Activity (Zone of Inhibition)Observation
0 (Control)NoneNo detectable production of antibacterial compounds.
5PresentAbundant production of antibacterial compounds.
20PresentAbundant production of antibacterial compounds.

Data adapted from Imai et al., 2015.[8]

Table 3: Effect of this compound on Streptomycin Production in Streptomyces griseus

TreatmentRelative Streptomycin Production (%)
Control (No this compound)100
This compound (sub-MIC)230

Data adapted from Imai et al., 2015.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the microbial strain. This value is crucial for selecting the appropriate sub-inhibitory concentrations for induction experiments.

Materials:

  • Microbial strain of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

  • This compound stock solution (e.g., 10 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Incubator

Methodology:

  • Prepare a twofold serial dilution of this compound in the liquid growth medium in a 96-well plate. The concentration range should be broad enough to include both inhibitory and non-inhibitory concentrations (e.g., 100 µg/mL to 0.1 µg/mL).

  • Inoculate each well with a standardized suspension of the microbial strain to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

  • Incubate the plate at the optimal growth temperature for the strain for 24-48 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: this compound-Mediated Induction of Secondary Metabolites in Liquid Culture

Objective: To evaluate the effect of sub-inhibitory concentrations of this compound on the production of secondary metabolites in liquid fermentation.

Materials:

  • Microbial strain of interest

  • Appropriate liquid production medium (e.g., MR5 medium for Streptomyces)

  • This compound stock solution

  • Shake flasks

  • Incubator shaker

Methodology:

  • Prepare several shake flasks containing the production medium.

  • Add this compound to the flasks at various sub-inhibitory concentrations (e.g., 1/10 MIC, 1/4 MIC, 1/2 MIC). Include a control flask with no this compound.

  • Inoculate the flasks with a fresh culture of the microbial strain.

  • Incubate the flasks under optimal conditions for growth and secondary metabolite production (e.g., 30°C with shaking at 200 rpm for Streptomyces coelicolor).[3]

  • At regular intervals, withdraw samples for analysis.

  • Separate the biomass from the supernatant by centrifugation.

  • Analyze the supernatant for the presence of secondary metabolites using techniques such as HPLC, LC-MS, and bioassays.

  • Determine the biomass by measuring the dry cell weight.

Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of key biosynthetic and regulatory genes in response to this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (e.g., actII-ORF4) and a housekeeping gene (for normalization)

  • qRT-PCR instrument

Methodology:

  • Harvest microbial cells from both this compound-treated and control cultures at different time points.

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for the target biosynthetic and regulatory genes. Use a housekeeping gene (e.g., hrdB) for normalization.

  • Analyze the qRT-PCR data to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.

Visualizations

G cluster_stress Cellular Environment cluster_response Cellular Response This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 50S subunit (sub-inhibitory conc.) Translational_Stress Translational Stress Ribosome->Translational_Stress Transcriptional_Reprogramming Transcriptional Reprogramming Translational_Stress->Transcriptional_Reprogramming Increased_ATP Increased Intracellular ATP Transcriptional_Reprogramming->Increased_ATP Gene_Upregulation Upregulation of Biosynthetic Genes Transcriptional_Reprogramming->Gene_Upregulation Secondary_Metabolite Secondary Metabolite Production Increased_ATP->Secondary_Metabolite Provides Energy & Precursors Gene_Upregulation->Secondary_Metabolite

Caption: Proposed signaling pathway for this compound-induced secondary metabolite production.

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Determine_MIC 1. Determine MIC of this compound for the target strain Prepare_Culture 2. Prepare liquid cultures with sub-inhibitory this compound concentrations (e.g., 1/10 MIC) and a control Determine_MIC->Prepare_Culture Inoculate 3. Inoculate with microbial strain Prepare_Culture->Inoculate Incubate 4. Incubate under optimal growth conditions Inoculate->Incubate Sample 5. Harvest samples at different time points Incubate->Sample Separate 6. Separate biomass and supernatant Sample->Separate Analyze_Supernatant 7a. Analyze supernatant for secondary metabolites (LC-MS, Bioassay) Separate->Analyze_Supernatant Analyze_Biomass 7b. Analyze biomass for gene expression (qRT-PCR) Separate->Analyze_Biomass

Caption: Experimental workflow for this compound-mediated secondary metabolite induction.

References

Application Notes and Protocols for Generating Lincomycin-Resistant Bacterial Strains for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of lincomycin in generating antibiotic-resistant bacterial strains for research purposes. This document covers the mechanisms of this compound action and resistance, protocols for inducing and confirming resistance, and methods for determining the level of resistance.

Introduction

This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Its primary use in a research context for generating resistant strains stems from its specific mechanism of action, which allows for the selection and study of various resistance mechanisms. Understanding how bacteria develop resistance to this compound can provide valuable insights into the broader field of antibiotic resistance, aiding in the development of novel therapeutics.

The primary mechanisms of bacterial resistance to this compound include:

  • Target Site Modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit, often mediated by erm (erythromycin ribosome methylase) genes, prevents the binding of this compound.[3] This can lead to cross-resistance with macrolides and streptogramin B (the MLSB phenotype).

  • Enzymatic Inactivation: Lincosamide nucleotidyltransferases, encoded by lnu genes, chemically modify and inactivate this compound.[1]

  • Active Efflux: Some bacterial strains utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its ribosomal target.

This document provides protocols for the in vitro generation of this compound-resistant strains through experimental evolution (serial passage) and methods to characterize the resulting resistant phenotypes.

Data Presentation: this compound Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against susceptible wild-type strains and provide an example of the increase in MIC observed in a laboratory-generated resistant strain.

Table 1: this compound MIC for Susceptible Quality Control Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Escherichia coli25922Not specified in provided results
Escherichia coli (BL21)N/A200[1]
Staphylococcus aureus292130.2 - 3.2

Note: MIC values can vary based on the testing method and specific laboratory conditions.

Table 2: Example of Increased this compound Resistance Through Experimental Evolution

Bacterial StrainConditionThis compound MIC (µg/mL)Fold Increase in MIC
Staphylococcus aureus FDA209PParental (Susceptible)N/AN/A
Staphylococcus aureus 5812RAfter 20 passagesN/A (80x increase reported)80[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Agar Plates

This protocol details the preparation of a concentrated this compound stock solution and its use in creating selective agar plates.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Luria-Bertani (LB) agar or Mueller-Hinton Agar (MHA)

  • Autoclave

  • Sterile petri dishes

  • Water bath set to 50-55°C

Procedure:

  • Stock Solution Preparation (e.g., 50 mg/mL):

    • In a sterile environment, weigh out 500 mg of this compound hydrochloride powder.

    • Add the powder to a sterile conical tube.

    • Add 8 mL of sterile, deionized water and vortex until the powder is completely dissolved.

    • Adjust the final volume to 10 mL with sterile, deionized water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot into smaller volumes (e.g., 1 mL) and store at -20°C.[1]

  • Selective Agar Plate Preparation:

    • Prepare LB agar or MHA according to the manufacturer's instructions.

    • Autoclave the agar at 121°C for 15-20 minutes.

    • Cool the autoclaved agar in a 50-55°C water bath. This is critical to prevent heat degradation of the this compound.

    • Once cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to make plates with 100 µg/mL this compound from a 50 mg/mL stock, add 2 mL of the stock solution to 1 liter of agar.

    • Gently swirl the flask to mix the antibiotic evenly.

    • Pour approximately 20-25 mL of the molten agar into each sterile petri dish.

    • Allow the plates to solidify at room temperature, then store them inverted at 4°C. Use within 1-2 weeks.[1]

Protocol 2: Generating this compound-Resistant Strains by Serial Passage

This protocol describes a method for inducing antibiotic resistance in a bacterial population through repeated exposure to increasing concentrations of this compound.[4][5][6][7]

Materials:

  • Susceptible bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922)

  • Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • This compound stock solution

  • Sterile 96-well plates or culture tubes

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parental strain using a standard broth microdilution method.

  • Initiation of Serial Passage:

    • In a 96-well plate or series of tubes, prepare a two-fold serial dilution of this compound in broth, with concentrations ranging from well below to above the initial MIC.

    • Inoculate each well with the susceptible bacterial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Incubate for 18-24 hours under appropriate conditions (e.g., 37°C with shaking).

  • Subsequent Passages:

    • After incubation, identify the well with the highest concentration of this compound that still shows visible bacterial growth (this is the sub-MIC culture).

    • Use this sub-MIC culture to inoculate a fresh series of this compound dilutions.

    • Repeat this process daily for a set number of passages (e.g., 20-30 days) or until a desired level of resistance is achieved.[4] The MIC should be determined at each passage to track the development of resistance.

  • Isolation of Resistant Strains:

    • After the final passage, streak the culture from the highest-concentration well onto an antibiotic-free agar plate to obtain isolated colonies.

    • Select single colonies for further characterization.

Protocol 3: Confirmation and Characterization of Resistant Strains

This protocol outlines the steps to confirm and characterize the newly generated this compound-resistant strains.

Materials:

  • Isolated colonies from Protocol 2

  • This compound stock solution and appropriate growth media for MIC testing

  • Materials for genomic DNA extraction and PCR (optional)

Procedure:

  • MIC Confirmation:

    • Perform a standard broth microdilution or agar dilution MIC assay on the isolated colonies to determine their new, stable this compound MIC.

    • Compare the MIC of the evolved strains to the parental strain to quantify the fold increase in resistance.

  • Stability of Resistance:

    • Culture the resistant isolates in antibiotic-free medium for several passages.

    • Re-determine the MIC to ensure the resistance phenotype is stable and not a transient adaptation.

  • Genotypic Analysis (Optional):

    • Extract genomic DNA from both the parental and resistant strains.

    • Use PCR and sequencing to amplify and analyze genes known to be involved in this compound resistance (e.g., erm genes, lnu genes, and ribosomal protein genes like rplC and rplD). This can help identify the specific mutations responsible for the resistance phenotype.

Protocol 4: D-Test for Inducible MLSB Resistance

The D-test is used to detect inducible clindamycin resistance in staphylococci and streptococci that are resistant to erythromycin but appear susceptible to clindamycin (and by extension, this compound). This is crucial as inducible resistance can lead to treatment failure.

Materials:

  • Mueller-Hinton Agar (MHA) plate

  • Bacterial isolate to be tested

  • Erythromycin (15 µg) disk

  • Clindamycin (2 µg) disk

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plating: Inoculate an MHA plate by swabbing the entire surface to ensure confluent growth.

  • Disk Placement: Place the erythromycin and clindamycin disks on the agar surface approximately 15-26 mm apart (edge to edge).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Positive D-Test: A flattening of the zone of inhibition around the clindamycin disk, creating a "D" shape adjacent to the erythromycin disk, indicates inducible resistance.

    • Negative D-Test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.

Visualizations

G cluster_workflow Experimental Workflow for Generating Resistant Strains start Start with Susceptible Parental Strain mic1 Determine Initial This compound MIC start->mic1 passage Serial Passage: Culture with increasing This compound concentrations mic1->passage passage->passage isolate Isolate Single Colonies from final passage passage->isolate mic2 Confirm MIC of Isolated Colonies isolate->mic2 characterize Characterize Resistant Strain (Stability, Genotyping) mic2->characterize

Caption: Workflow for generating this compound-resistant bacteria.

G cluster_pathway Mechanism of erm-Mediated this compound Resistance This compound This compound ribosome 50S Ribosomal Subunit (23S rRNA) This compound->ribosome Binds to & Inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis Facilitates bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth erm_gene erm Gene methyltransferase Erm Methyltransferase (Enzyme) erm_gene->methyltransferase Encodes methylation Methylation of 23S rRNA methyltransferase->methylation Catalyzes methylation->ribosome Modifies Target Site

Caption: Signaling pathway of erm-mediated this compound resistance.

References

Application Notes and Protocols: Lincomycin Hydrochloride Monohydrate in Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from Streptomyces lincolnensis.[1][2] It is a potent inhibitor of bacterial protein synthesis, making it a valuable tool in microbiological research and for studying ribosomal function.[3][4] These application notes provide a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in protein synthesis inhibition assays.

Mechanism of Action

This compound exerts its bacteriostatic effect by specifically targeting and inhibiting bacterial protein synthesis.[3][5] The primary mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: this compound binds to the 50S subunit of the bacterial 70S ribosome.[1][3] This binding site is located at the peptidyl transferase center (PTC) on the 23S ribosomal RNA (rRNA).[3][6]

  • Interference with Peptide Elongation: By binding to the PTC, this compound sterically hinders the proper positioning of aminoacyl-tRNAs at the A (aminoacyl) and P (peptidyl) sites.[3]

  • Inhibition of Peptidyl Transferase: The antibiotic is a specific inhibitor of the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids.[7]

  • Blockade of the Exit Tunnel: this compound's binding partially obstructs the nascent peptide exit tunnel, preventing the elongation of the growing polypeptide chain.[1][3] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[3]

This mechanism is specific to prokaryotic ribosomes, which explains its selective activity against bacteria and generally low cytotoxicity in mammalian cells at standard concentrations.[2][4]

G cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis Ribosome50S 50S Subunit Ribosome30S 30S Subunit PTC Peptidyl Transferase Center (PTC) (on 23S rRNA) mRNA mRNA tRNA Aminoacyl-tRNA tRNA->PTC Binds to A/P sites Peptide Growing Polypeptide Chain PTC->Peptide Forms peptide bond This compound This compound This compound->Peptide Blocks elongation & exit This compound->PTC Binds and inhibits G node_start Start node_culture 1. Grow Bacterial Culture (Mid-log phase) node_start->node_culture node_setup 2. Experimental Setup (Add culture + varying [this compound]) node_culture->node_setup node_preincubate 3. Pre-incubate (10-15 min) node_setup->node_preincubate node_label 4. Radiolabeling (Add [³H]-Leucine, incubate 15-30 min) node_preincubate->node_label node_terminate 5. Terminate Incorporation (Add ice-cold 10% TCA) node_label->node_terminate node_filter 6. Filtration & Washing (Collect precipitate on filters) node_terminate->node_filter node_quantify 7. Quantification (Scintillation Counting) node_filter->node_quantify node_analyze 8. Data Analysis (Calculate % Inhibition & IC50) node_quantify->node_analyze node_end End node_analyze->node_end

References

Determining the Minimum Inhibitory Concentration (MIC) of Lincomycin: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin is a narrow-spectrum antibiotic that is effective against Gram-positive bacteria such as Staphylococcus, Streptococcus, and Bacteroides, as well as protozoa.[1] The Minimum Inhibitory Concentration (MIC) is a critical metric in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] This value is fundamental for antimicrobial susceptibility testing (AST) and is used to guide antibiotic treatment options.[1][4] Standardized methods for MIC determination are crucial for ensuring the accuracy and reproducibility of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for these procedures.[5][6][7] This document provides detailed protocols for determining the MIC of this compound using broth microdilution and agar dilution methods.

Key Methodologies for MIC Determination

The two most common methods for determining the MIC of an antimicrobial agent are broth microdilution and agar dilution.[2][8]

  • Broth Microdilution: This method involves serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[2][9] Each well is then inoculated with a standardized bacterial suspension.[2]

  • Agar Dilution: In this technique, varying concentrations of the antimicrobial agent are incorporated into an agar medium.[8] A standardized inoculum of the microorganism is then spotted onto the surface of the agar plates.[8][10]

Quantitative Data Summary

The following tables summarize representative MIC ranges for this compound against common Gram-positive pathogens and the quality control ranges for reference strains. These values are essential for interpreting experimental results and ensuring the validity of the testing procedure.

Table 1: this compound MIC Ranges for Common Gram-Positive Pathogens

OrganismMIC Range (µg/mL)
Staphylococcus aureus0.2 - 3.2[1][9]
Streptococcus pyogenes0.04 - 0.8[1][9]
Streptococcus pneumoniae0.05 - 0.4[9]
Viridans group streptococci0.1 - 2.0[9]
Corynebacterium diphtheriae0.1 - 1.6[9]

Note: MIC values can vary depending on the specific strain and the testing methodology used.[2][9]

Table 2: Quality Control (QC) Ranges for this compound MIC Testing

Quality Control StrainMethodMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Broth Microdilution0.25 - 1
Enterococcus faecalis ATCC® 29212™Broth Microdilution1 - 4
Streptococcus pneumoniae ATCC® 49619™Broth Microdilution0.06 - 0.25

Note: These ranges are based on CLSI guidelines and are subject to change. Laboratories should always refer to the latest CLSI M100 document for current QC ranges.[6][7]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound using the broth microdilution method, following CLSI guidelines.

Materials:

  • This compound hydrochloride powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent. The formula to calculate the required weight of the antibiotic powder is: Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg).[11]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well containing the antibiotic. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Plates:

    • Using a multichannel pipette, add 10 µL of the standardized bacterial inoculum to each well, except for the negative control (sterility) wells.[12] The final volume in each well will be 110 µL.

    • Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.[2]

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2][13]

Protocol 2: Agar Dilution Method

This protocol outlines the procedure for determining the MIC of this compound using the agar dilution method.

Materials:

  • This compound hydrochloride powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of tubes, each containing the appropriate volume of this compound solution to achieve the desired final concentrations when mixed with the agar.

    • Add 1 part of the antibiotic solution to 9 parts of molten agar to create the final concentration plates. For example, to prepare a 10 µg/mL plate, add 2 mL of a 100 µg/mL this compound solution to 18 mL of molten agar.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.

  • Inoculation of Plates:

    • Spot the standardized bacterial inoculum onto the surface of each agar plate, including a growth control plate with no antibiotic. A multipoint inoculator can be used to test multiple isolates simultaneously.[10]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Diagrams

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution prep_media Prepare Growth Medium (Broth or Agar) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic interpret_results Interpret Results (S, I, R) using CLSI Breakpoints determine_mic->interpret_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MIC_Interpretation_Logic cluster_interpretation Clinical Interpretation mic_value Experimentally Determined MIC Value (µg/mL) comparison Compare MIC Value to Breakpoints mic_value->comparison clsi_breakpoints CLSI Clinical Breakpoints (Susceptible, Intermediate, Resistant) clsi_breakpoints->comparison susceptible Susceptible (S) (Infection likely treatable) comparison->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) (Treatment may succeed at higher doses) comparison->intermediate S Breakpoint < MIC ≤ R Breakpoint resistant Resistant (R) (Treatment likely to fail) comparison->resistant MIC > R Breakpoint

Caption: Logical Flow for Interpreting MIC Results.

References

Troubleshooting & Optimization

Technical Support Center: Lincomycin Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to lincomycin resistance in laboratory bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bacteria?

This compound resistance in bacteria is primarily driven by three mechanisms:

  • Target Site Modification : This is the most common mechanism, especially in Gram-positive bacteria like Staphylococcus and Streptococcus.[1][2] It involves the methylation of the 23S rRNA component of the 50S ribosomal subunit, which is the binding site for this compound.[2][3] This modification is catalyzed by Erm (erythromycin ribosome methylase) enzymes, encoded by erm genes (e.g., ermA, ermC), which reduces the antibiotic's binding affinity.[2][3] This often results in cross-resistance to macrolide and streptogramin B antibiotics (the MLSB phenotype).[2][4]

  • Enzymatic Inactivation : Bacteria can produce enzymes that chemically modify and inactivate this compound.[2][5] Lincosamide nucleotidyltransferases, encoded by lnu genes (e.g., lnuA, lnuD), catalyze the adenylylation of the antibiotic, rendering it unable to bind to the ribosome.[2][6][7] This mechanism typically confers resistance to this compound but not to macrolides (L phenotype).[4]

  • Active Efflux : Some bacterial strains utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[1][2] The msrA gene, for example, encodes an efflux pump that can contribute to reduced susceptibility.[1][2]

Q2: My this compound Minimum Inhibitory Concentration (MIC) results are inconsistent. What are the common causes?

Inconsistent MIC values are a frequent issue and can stem from several factors. A systematic approach is crucial for troubleshooting.[2][8]

  • Quality Control (QC) Strain : Always run a reference QC strain (e.g., S. aureus ATCC® 29213™) in parallel. If the MIC for the QC strain is outside the expected range, it indicates a systemic issue with the assay setup.[2]

  • Inoculum Density : An incorrect inoculum size is a primary source of error. Always standardize the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) before dilution.[2][9] Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in falsely low values.[8]

  • Media and Incubation : Use the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA). The pH should be between 7.2 and 7.4. Ensure incubation is at the correct temperature (usually 35°C) and duration (16-20 hours).[9]

  • Antibiotic Stock : Verify that your this compound stock solution was prepared correctly, stored properly (typically at -20°C or colder), and has not expired.[10] Repeated freeze-thaw cycles can degrade the antibiotic.

  • Pipetting and Well Contamination : Inaccurate pipetting can lead to variability between replicates. Splashing between wells in a microtiter plate can also cause inconsistent growth.[8]

Q3: I am trying to detect this compound resistance genes (e.g., erm, lnu) via PCR, but the reaction is failing. What should I check?

PCR failure can be attributed to several factors, from the DNA template to the reaction conditions.

  • DNA Quality and Purity : Ensure the extracted DNA is of high quality and free from inhibitors like ethanol or excess salts. A 260/280 absorbance ratio should be ~1.8. For Gram-positive bacteria like S. aureus, ensure the lysis step is robust (e.g., using lysostaphin) to efficiently break the thick cell wall.[1]

  • Primer Design : Verify that primers are specific to the target gene and are free from secondary structures or the potential to form primer-dimers. Optimize the annealing temperature, potentially using a gradient PCR to find the optimal condition.[11][12]

  • PCR Conditions : Optimize MgCl₂ concentration, as it is critical for DNA polymerase activity.[11] Ensure the extension time is sufficient for the length of the target amplicon.[13]

  • Controls : Always include a positive control (DNA from a known resistant strain) to confirm the PCR mix and thermal cycler are working correctly, and a negative control (no template) to check for contamination.[11]

Q4: My Staphylococcus aureus strain is resistant to erythromycin but appears susceptible to clindamycin/lincomycin. What does this indicate?

This pattern suggests the possibility of inducible resistance, a phenomenon mediated by certain erm genes.[2] The resistance is only expressed in the presence of an inducing agent, like erythromycin. Standard susceptibility tests may miss this, leading to potential clinical failure if a lincosamide is used for treatment. The "D-test" is the standard method to detect this phenotype. A flattening of the inhibition zone around the clindamycin disk in proximity to an erythromycin disk (forming a "D" shape) indicates inducible resistance.[1]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Antimicrobial Susceptibility Testing (AST) Results

This guide provides a logical workflow for troubleshooting unexpected MIC or disk diffusion results for this compound.

G start Unexpected this compound Susceptibility Result qc_check Is QC strain (e.g., S. aureus ATCC® 29213) within the acceptable range? start->qc_check assay_issue Problem with Assay Setup (Reagents, Incubation, etc.) qc_check->assay_issue No inoculum_check Is inoculum density correct? (0.5 McFarland standard) qc_check->inoculum_check Yes resolve_assay Resolve Assay Issues: 1. Re-prepare antibiotic stocks. 2. Verify media pH (7.2-7.4). 3. Check incubator temp (35°C). assay_issue->resolve_assay resolve_assay->start Retry Test inoculum_issue Incorrect Inoculum inoculum_check->inoculum_issue No isolate_issue Potential Issue with Isolate inoculum_check->isolate_issue Yes standardize_inoculum Re-standardize inoculum. Use fresh colonies (18-24h old). inoculum_issue->standardize_inoculum standardize_inoculum->start Retry Test purity_check Check for mixed culture. (Re-streak for isolation) isolate_issue->purity_check d_test Perform D-test to check for inducible MLSB resistance. purity_check->d_test Culture is Pure retest Retest Isolate d_test->retest investigate Consistent Resistance Confirmed. Investigate mechanism (PCR, sequencing). retest->investigate

Caption: Workflow for troubleshooting unexpected this compound susceptibility results.

Issue 2: PCR Amplification Failure for Resistance Genes

This decision tree helps diagnose common reasons for PCR failure when attempting to amplify genes like erm or lnu.

G start PCR Failure (No or Weak Band) controls_check Did Positive Control work? Did Negative Control show no band? start->controls_check pcr_problem Issue with PCR Mix or Program controls_check->pcr_problem No template_problem Issue with DNA Template or Primers controls_check->template_problem Yes check_reagents 1. Check reagents (Taq, dNTPs, buffer). 2. Verify thermal cycler program (denaturation, annealing, extension times/temps). pcr_problem->check_reagents check_dna_quality Check DNA Quality & Quantity (A260/280 ratio, gel electrophoresis) template_problem->check_dna_quality dna_ok DNA Quality is Good check_dna_quality->dna_ok OK dna_bad DNA is Degraded or Impure check_dna_quality->dna_bad Poor check_primers Verify Primer Design & Concentration. Check for secondary structures. dna_ok->check_primers re_extract Re-extract DNA. Ensure robust lysis for Gram+ bacteria. dna_bad->re_extract primers_ok Primers are Good check_primers->primers_ok OK primers_bad Primers may be suboptimal check_primers->primers_bad Potential Issue optimize_pcr Optimize PCR Conditions: - Run annealing temp gradient. - Adjust MgCl₂ concentration. primers_ok->optimize_pcr redesign_primers Redesign primers. primers_bad->redesign_primers

Caption: A systematic workflow for troubleshooting PCR failures.

Data Presentation

Table 1: Representative this compound MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[14] Values can vary by strain and testing methodology.

Bacterial SpeciesConditionRepresentative MIC (µg/mL)Citation(s)
Staphylococcus aureusSusceptible0.2 - 3.2[3]
Streptococcus pyogenesSusceptible0.04 - 0.8[3]
Streptococcus pyogenesHighly Resistant≥ 200[15]
Streptococcus uberisIntermediately Resistant2[4]

Note: Researchers should always refer to the latest version of the Clinical and Laboratory Standards Institute (CLSI) M100 document for current, comprehensive interpretive criteria (breakpoints) for susceptibility testing.[16][17]

Table 2: Quality Control (QC) Parameters for Susceptibility Testing

Proper quality control is essential for accurate and reproducible results.

ParameterStandardPurposeCommon Issues
QC Strain e.g., S. aureus ATCC® 29213Verify accuracy of reagents, media, and procedure.MIC outside of acceptable range.
Inoculum Density 0.5 McFarland StandardEnsure a consistent bacterial challenge.Falsely high or low MICs.
Growth Medium Mueller-Hinton Agar/BrothProvide standardized growth conditions.Lot-to-lot variability, incorrect pH.
Incubation 35°C ± 2°C for 16-20 hoursEnsure optimal and reproducible growth.Shorter times may miss resistance.
Negative Control Uninoculated mediumCheck for media contamination.Growth indicates contaminated reagents.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration of this compound in a 96-well microtiter plate format, based on CLSI guidelines.[9]

Materials:

  • This compound hydrochloride stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate (18-24 hour culture on non-selective agar)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies and suspend them in sterile saline. b. Vortex to create a smooth suspension.[9] c. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] d. Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation: a. Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well after inoculation is 100 µL.[9] b. Include a growth control well (inoculated broth, no antibiotic) and a sterility control well (uninoculated broth).[9]

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial inoculum. b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound in the first well that shows no visible growth.[9][14]

Protocol 2: Disk Diffusion (Kirby-Bauer) for Susceptibility Testing

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[10]

Materials:

  • This compound disks (e.g., 2 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolate (18-24 hour culture)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described in Protocol 1.[2]

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate 60° between each streaking to ensure confluent growth.[10] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[10]

  • Disk Application: a. Using sterile forceps, place a this compound disk onto the center of the inoculated agar. b. Gently press the disk to ensure complete contact with the agar surface. Disks should be spaced at least 24 mm apart.[10]

  • Incubation: a. Invert the plates and incubate immediately at 35°C ± 2°C for 16-18 hours.[10]

  • Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition in millimeters (mm). b. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints published in the current CLSI M100 document.[10][16]

Visualizations

This compound Resistance Mechanisms

The primary pathways bacteria use to evade the action of this compound.

Caption: Key mechanisms of bacterial resistance to this compound.

References

Technical Support Center: Optimizing Lincomycin Concentration for Effective Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing lincomycin for bacterial growth inhibition experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a lincosamide antibiotic that primarily functions by inhibiting bacterial protein synthesis.[1][2][3][4] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and the translocation process. This action ultimately halts the elongation of the peptide chain, leading to the cessation of protein synthesis.[1][2] While its main target is the ribosome, some evidence suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1]

Q2: What is the optimal concentration of this compound to use for my experiments?

The optimal concentration of this compound can vary significantly depending on the bacterial species, strain, and the specific experimental conditions. It is crucial to empirically determine the Minimum Inhibitory Concentration (MIC) for your particular bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5][6]

Q3: Is this compound effective against all types of bacteria?

No, this compound has a relatively narrow spectrum of activity. It is most effective against Gram-positive cocci, such as Staphylococcus and Streptococcus species, and anaerobic bacteria.[1][3] It is generally not effective against most Gram-negative bacteria, yeast, or fungi.[7]

Q4: How should I prepare and store this compound stock solutions?

This compound hydrochloride is readily soluble in water.[8] For a stock solution, dissolve the powder in sterile, deionized water to a desired concentration (e.g., 10 mg/mL).[9] It is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter.[8][10] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10][11]

Q5: What is the stability of this compound in solution?

The stability of this compound in a solution is influenced by pH, with optimal stability around pH 4.[12] It is less stable in alkaline conditions and at high temperatures.[11][12] this compound solutions can remain stable for up to 4 days at 37°C.[8]

Data Presentation

This compound Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC ranges of this compound for various bacterial species. It is important to note that these values can vary between different strains and experimental conditions. Therefore, it is highly recommended to determine the MIC for your specific bacterial strain and experimental setup.

Bacterial SpeciesMIC Range (µg/mL)Notes
Staphylococcus aureus0.2 - 32Median MIC can be affected by inoculum size.[3][7]
Streptococcus pyogenes0.05 - 200Some strains show high resistance.[1]
Streptococcus pneumoniae≤ 0.06 - > 2Resistance is increasing.[13][14][15]
Cutibacterium acnes0.016 - 256Resistance rates are notable for various antibiotics.[16][17]
Clostridium perfringens4 - > 8High rates of resistance have been reported in some studies.[18][19]
Bacteroides fragilis3.1 (median) - >12.5Generally susceptible, but some strains may require higher concentrations.[2][9]

Mandatory Visualization

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis Elongation 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Inhibition Inhibition of Protein Synthesis This compound->Inhibition Leads to Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis Blocks Inhibition_Growth Inhibition of Bacterial Growth Inhibition->Inhibition_Growth Results in

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Experimental Workflow for Optimizing this compound Concentration Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Determine_MIC Determine MIC (Broth Microdilution) Prepare_Stock->Determine_MIC Time_Kill_Assay Perform Time-Kill Assay Determine_MIC->Time_Kill_Assay Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT Assay) Time_Kill_Assay->Cytotoxicity_Assay Analyze_Data Analyze Data & Determine Optimal Concentration Cytotoxicity_Assay->Analyze_Data End End Analyze_Data->End

Caption: A general workflow for determining the optimal this compound concentration.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

Q: I am observing significant well-to-well or experiment-to-experiment variability in my this compound MIC assays. What could be the cause?

A: Variability in MIC results is a common issue that can stem from several factors. Here are key areas to investigate:

  • Inoculum Density: Inconsistent starting concentrations of bacteria are a frequent source of error. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[20] An incorrect inoculum size can lead to an "inoculum effect," where the antibiotic appears less effective at higher bacterial densities.[3][20]

  • Incubation Time and Temperature: Adhere to a consistent incubation period (e.g., 18-24 hours) and temperature (e.g., 37°C).[20] Variations can affect bacterial growth rates and, consequently, the apparent MIC.

  • Media Composition: The type and preparation of the culture medium can influence this compound's activity. Ensure the pH of the medium is correct and that there are no components that might interfere with the antibiotic's function.[4][20] Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.[4]

  • Quality Control Strain: Always include a reference quality control (QC) strain, such as S. aureus ATCC® 29213™, in parallel with your experimental isolates.[4] The MIC for the QC strain should fall within the expected range. If it does not, this indicates a problem with the assay setup itself.[4]

Troubleshooting Workflow for Inconsistent MIC Results Inconsistent_MIC Inconsistent MIC Results Check_QC Is QC Strain within Range? Inconsistent_MIC->Check_QC Check_Inoculum Is Inoculum Standardized? Check_QC->Check_Inoculum Yes Resolve_Assay Resolve Assay Issues (Reagents, Standardization) Check_QC->Resolve_Assay No Check_Media Are Media & Incubation Correct? Check_Inoculum->Check_Media Yes Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Check_Inoculum->Standardize_Inoculum No Check_Stock Is this compound Stock OK? Check_Media->Check_Stock Yes Correct_Conditions Correct Media/Incubation Conditions Check_Media->Correct_Conditions No Prepare_New_Stock Prepare Fresh this compound Stock Check_Stock->Prepare_New_Stock No Retest Retest Experiment Check_Stock->Retest Yes Resolve_Assay->Retest Standardize_Inoculum->Retest Correct_Conditions->Retest Prepare_New_Stock->Retest

Caption: A systematic workflow for troubleshooting inconsistent MIC results.

Issue 2: Poor or No Efficacy of this compound

Q: My this compound does not seem to be inhibiting bacterial growth. What should I do?

A: If this compound appears to be inactive, consider the following troubleshooting steps:

  • Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to this compound.[11] Verify the known susceptibility profile of your strain or test a QC strain with known susceptibility to confirm the antibiotic's activity.

  • This compound Degradation: Improper storage or handling can lead to the degradation of this compound.[11] Ensure that the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh stock solutions regularly.[11]

  • Sub-inhibitory Concentrations: Using a concentration of this compound that is below the MIC for your specific strain will not result in complete inhibition.[11] It is crucial to perform an MIC assay to determine the effective concentration for your bacterial strain.

Issue 3: Precipitation of this compound in Culture Media

Q: I am observing a precipitate in my culture medium after adding this compound. What is causing this and how can I fix it?

A: Precipitation of this compound in culture media can be due to several factors:

  • High Concentration: You may be exceeding the solubility limit of this compound in your specific medium.[21] Try preparing a more dilute stock solution or adding the stock solution to the media slowly while vortexing.[21]

  • Interaction with Media Components: Some components of complex media, such as Luria-Bertani (LB) or Tryptic Soy Broth (TSB), might interact with this compound, especially at high concentrations or after pH changes.[21] If precipitation persists, consider using a minimal medium.[21]

  • Temperature Effects: If the medium was stored at a low temperature after adding this compound, the compound might have precipitated out of solution. Gentle warming to 37°C may help to redissolve it.[22]

Issue 4: Unexpected Cytotoxicity in Mammalian Cells

Q: I am observing unexpected toxicity in my mammalian cell line when using this compound to control bacterial contamination. I thought it had low cytotoxicity.

A: While this compound generally has low cytotoxicity in mammalian cells due to its specificity for bacterial ribosomes, some studies have indicated the potential for cumulative toxic effects with prolonged exposure.[7] It is crucial for researchers to determine the optimal, non-toxic working concentration for their specific cell line and experimental conditions.[7]

  • Determine the IC50: Perform a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific mammalian cell line.[9]

  • Use the Lowest Effective Concentration: Once you have determined the MIC for the contaminating bacteria, use the lowest concentration of this compound that effectively inhibits bacterial growth without significantly affecting your mammalian cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound for a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[20]

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

    • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[14]

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Time-Kill Assay

This assay helps to determine the bactericidal or bacteriostatic activity of this compound over time.[23]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for serial dilutions and colony counting

Procedure:

  • Prepare Cultures:

    • Grow the bacterial strain to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).[11]

  • Experimental Setup:

    • Prepare culture tubes with a defined volume of the bacterial culture.

    • Add varying concentrations of this compound to the experimental tubes. Include a growth control tube with no antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes at the optimal growth temperature with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[23]

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Sterile 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium and add them to the wells.

    • Include a "no antibiotic" control.

    • Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.[9]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.[9]

References

Technical Support Center: Overcoming Lincomycin Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to lincomycin precipitation in cell culture media.

Troubleshooting Guides

Issue: Precipitate forms immediately after adding this compound stock solution to the culture medium.

This is a common problem that can often be resolved by carefully considering the preparation of the stock solution and the final concentration in the medium.

Potential Causes and Solutions

Potential CauseRecommended Solution
High Local Concentration When a concentrated this compound stock solution is added to the medium, the localized high concentration can exceed its solubility, leading to precipitation. To mitigate this, add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Incorrect Solvent for Stock Solution While this compound hydrochloride is readily soluble in water, using a different solvent for your stock solution may lead to compatibility issues with the aqueous environment of the culture medium.[1] It is recommended to prepare stock solutions in sterile, tissue culture-grade water or phosphate-buffered saline (PBS).
Temperature Shock Adding a cold stock solution to a warmer culture medium can sometimes cause less soluble components to precipitate. Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed culture medium.

Experimental Protocol: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound hydrochloride powder in a sterile container.

  • Add sterile, tissue culture-grade water or PBS to achieve the desired concentration (e.g., 10 mg/mL). This compound hydrochloride is readily soluble in aqueous solutions.

  • Gently swirl the container until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles.

  • Label the aliquots with the antibiotic name, concentration, and date of preparation.

  • Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.

Issue: Precipitate forms over time in the complete culture medium containing this compound.

The complex composition of culture media can sometimes lead to delayed precipitation as components interact over time.

Potential Causes and Solutions

Potential CauseRecommended Solution
Interaction with Divalent Cations Culture media such as DMEM and RPMI-1640 contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[2][3] At the typical physiological pH of culture media (7.2-7.4), this compound, with a pKa of approximately 7.6, will exist in a partially protonated, cationic form.[4][5] This cationic form could potentially interact with anionic components in the media, such as phosphate and sulfate ions, to form insoluble salts. To test this, you can try preparing the medium with a slightly lower concentration of calcium and magnesium to see if it alleviates the precipitation.
High Phosphate Concentration Both DMEM and RPMI-1640 contain significant concentrations of phosphate.[6][7] The interaction between the cationic form of this compound and phosphate ions could lead to the formation of insoluble this compound-phosphate complexes. If this is suspected, consider using a culture medium with a lower phosphate concentration if your cell line can tolerate it.
"Salting Out" Effect The high ionic strength of some culture media may reduce the solubility of this compound, a phenomenon known as "salting out".[8] If you are using a particularly rich or supplemented medium, this could be a contributing factor. In such cases, preparing a more dilute stock solution of this compound and adding a larger volume to the medium might help, as this will reduce the localized increase in ionic strength upon addition.
pH Instability The solubility of this compound is pH-dependent.[9] While culture media are buffered, the metabolic activity of cells can cause pH shifts over time. Ensure your incubator's CO₂ levels are properly calibrated to maintain the correct pH of the medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is readily soluble in water.[1] For cell culture applications, it is best to use sterile, tissue culture-grade water or phosphate-buffered saline (PBS) to prepare stock solutions.

Q2: What is a typical working concentration of this compound in cell culture?

A2: A common working concentration for this compound in cell culture is 100 mg/L.[1] However, the optimal concentration can vary depending on the cell line and the specific application. It is advisable to perform a dose-response experiment to determine the most effective and non-toxic concentration for your experimental system.

Q3: Can I autoclave my culture medium after adding this compound?

A3: No, you should not autoclave culture medium containing this compound. This compound solutions should be sterilized by filtration through a 0.22 µm filter.[1] Autoclaving can lead to the degradation of this compound and other heat-labile components of the medium.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions can be stored at 2-8°C for short-term use (up to one week). For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C.

Q5: Could the serum supplement be causing the precipitation?

A5: While less common, components in fetal bovine serum (FBS) or other serum supplements could potentially interact with this compound. If you suspect this is the case, you can try heat-inactivating the serum (if you haven't already) or using serum from a different lot or supplier.

Visualizations

TroubleshootingWorkflow start Precipitate observed in This compound-containing medium q1 When does the precipitate form? start->q1 immediately Immediately after adding This compound stock solution q1->immediately Immediately over_time Over time in the incubator q1->over_time Over time cause1 Potential Causes: - High local concentration - Incorrect solvent - Temperature shock immediately->cause1 cause2 Potential Causes: - Interaction with divalent cations (Ca²⁺, Mg²⁺) - High phosphate concentration - 'Salting out' effect - pH instability over_time->cause2 solution1 Solutions: - Add stock solution dropwise while swirling - Use water or PBS for stock solution - Equilibrate stock solution to room temp. cause1->solution1 solution2 Solutions: - Use medium with lower divalent cation/phosphate - Use a more dilute stock solution - Check incubator CO₂ levels cause2->solution2

Caption: Troubleshooting workflow for this compound precipitation.

LincomycinInMedia cluster_this compound This compound (pKa ~7.6) cluster_media Culture Medium (pH ~7.2-7.4) lincomycin_cation This compound⁺ (Cationic) phosphate Phosphate (PO₄³⁻) lincomycin_cation->phosphate Ionic Interaction sulfate Sulfate (SO₄²⁻) lincomycin_cation->sulfate Ionic Interaction lincomycin_neutral This compound (Neutral) precipitate Potential Precipitate phosphate->precipitate sulfate->precipitate calcium Calcium (Ca²⁺) magnesium Magnesium (Mg²⁺)

References

Identifying and analyzing lincomycin degradation products in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of lincomycin degradation products in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in solution?

A1: this compound degrades in solution primarily through hydrolysis, oxidation, and photodegradation.[1][2] Key degradation pathways include the hydrolysis of the amide linkage, N-demethylation, and modifications to the pyrrolidine ring and the methyl thioether moiety.[1][3]

Q2: What are the common degradation products of this compound?

A2: Common degradation products identified in forced degradation studies include this compound B and N-Demethyl this compound.[1][3] Other identified products, particularly from phototransformation and biodegradation, include various hydroxylated species.[3][4] The major transformation process for this compound is hydroxylation at either the N-alkyl side chain or the pyrrolidine moiety.[4]

Q3: What are the optimal storage conditions to minimize this compound degradation in solution?

A3: this compound in solution is most stable at a pH of approximately 4.[5] It shows accelerated degradation in both acidic (pH < 3) and alkaline (pH > 7) conditions.[1] For storage, it is recommended to maintain the solution at a pH between 3.5 and 4.5 and at controlled room temperature or refrigerated, protected from light.

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying this compound and its degradation products.[1][6] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique.[4]

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH affecting the ionization of this compound or degradation products.- Secondary interactions between analytes and the stationary phase.- Column overload.- Adjust the mobile phase pH to be within 2 units of the analyte's pKa.- Use a high-purity, end-capped column.- Add a competitor base (e.g., triethylamine) to the mobile phase to block active silanol sites.- Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat to maintain a consistent temperature.- Flush the column with a strong solvent regularly.- Replace the column if performance does not improve.
Ghost peaks - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to identify the source of contamination.
Poor resolution between this compound and degradation peaks - Suboptimal mobile phase composition.- Inadequate column efficiency.- Optimize the organic modifier concentration and buffer pH in the mobile phase.- Consider using a column with a different stationary phase or a smaller particle size for higher efficiency.- Adjust the gradient slope in a gradient elution method.
No degradation observed under stress conditions - Stress conditions (e.g., temperature, duration, reagent concentration) are not harsh enough.- Increase the temperature, extend the duration of the study, or use a higher concentration of the stressor (e.g., acid, base, oxidizing agent).[1]
Complete degradation at the first time point - Stress conditions are too harsh.- Reduce the temperature, decrease the concentration of the stressor, or sample at earlier time points.[1]

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.

Table 1: Forced Degradation of this compound in Solution

Stress ConditionConcentrationTemperatureDurationDegradation (%)Reference
0.1 N HCl0.6 mg/mL60°C432 hoursSignificant degradation with formation of breakdown products[5]
0.2 N NaOHNot specifiedNot specified7 daysDegradation observed[6]
3% H₂O₂0.6 mg/mLNot specified60 minutesRapid degradation[5]
Photolytic (UV light)Not specifiedNot specifiedNot specifiedDegradation observed[2]
ThermalNot specified80°CNot specifiedDegradation follows first-order kinetics[5]

Table 2: Effect of pH on this compound Stability at 80°C

pHCalculated Shelf Life (t₉₀)Reference
20.38 days[5]
44.59 days[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a typical procedure for inducing and analyzing the degradation of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a buffer) to obtain a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours).[6]

  • Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 1, 2, 4 hours).[6]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM, pH adjusted to 6.0) and acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at 210 nm or 220 nm.[1][6]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • System Suitability:

    • Inject a standard solution of this compound multiple times to check for system precision (RSD < 2%).

    • Evaluate theoretical plates, tailing factor, and resolution between this compound and any known impurity or degradation product.

Mandatory Visualizations

Lincomycin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Pathways This compound This compound Amide_Cleavage_Products Amide Cleavage Products This compound->Amide_Cleavage_Products Acid/Base Sulfoxide_Derivatives Sulfoxide Derivatives This compound->Sulfoxide_Derivatives Oxidizing Agents Hydroxylated_Products Hydroxylated Products This compound->Hydroxylated_Products Photodegradation/ Metabolism N_Demethyl_this compound N-Demethyl This compound This compound->N_Demethyl_this compound Lincomycin_B This compound B This compound->Lincomycin_B

Caption: Major degradation pathways of this compound in solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare this compound Standard/Sample Solution B Perform Forced Degradation (if applicable) A->B C Dilute to appropriate concentration with mobile phase B->C D Inject sample into HPLC system C->D E Separation on C18 column with UV detection D->E F Integrate peaks and determine retention times E->F G Quantify this compound and Degradation Products F->G H Assess System Suitability (SST) G->H

Caption: General experimental workflow for HPLC analysis of this compound.

References

Inconsistent results with lincomycin in bacterial selection experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lincomycin-based bacterial selection experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[2]

Q2: What are the common mechanisms of bacterial resistance to this compound?

Bacteria have evolved several mechanisms to resist the effects of this compound:

  • Target Site Modification: This is a prevalent mechanism where the bacterial ribosome is altered, reducing the binding affinity of this compound. This is often mediated by erm (erythromycin ribosome methylase) genes that encode for enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit.[3]

  • Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate this compound. A key group of such enzymes are lincosamide nucleotidyltransferases, encoded by the lnu genes.[1][3]

  • Active Efflux: Certain bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[3]

Q3: Why am I seeing inconsistent results in my this compound selection experiments?

Inconsistent results, such as the appearance of satellite colonies, a lawn of growth instead of distinct colonies, or no colonies at all, can stem from several factors. These include suboptimal antibiotic concentration, degradation of the this compound stock, low transformation efficiency, or the expression of resistance genes in your bacterial strain.[1]

Q4: How should I prepare and store my this compound stock solution?

Proper preparation and storage of your this compound stock solution are critical for consistent results. It is recommended to dissolve this compound hydrochloride in sterile, nuclease-free water to a concentration of 50-100 mg/mL.[1][4] This stock solution should then be filter-sterilized using a 0.22 µm filter, aliquoted into single-use volumes, and stored at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[5][6] Avoid repeated freeze-thaw cycles as this can lead to degradation of the antibiotic.[5]

Q5: What is the recommended concentration of this compound for bacterial selection?

The optimal concentration of this compound for bacterial selection should be determined empirically for your specific bacterial strain and plasmid. However, a common starting range for E. coli is 100-200 µg/mL.[7] It's noteworthy that the Minimum Inhibitory Concentration (MIC) for wild-type E. coli BL21 has been reported to be 200 µg/mL, so a concentration above this is advisable for effective selection of resistant colonies.[7]

Troubleshooting Guides

Issue 1: No Colonies on Selection Plates
Possible Cause Recommended Solution
Transformation Efficiency is Too Low - Ensure your competent cells have a high transformation efficiency. - Perform a positive control transformation with a known plasmid to verify cell competency.[1]
This compound Concentration is Too High - Titrate the this compound concentration to determine the optimal level for your specific plasmid and bacterial strain. - Try a lower concentration in your selection plates.[1]
Inadequate Recovery Time - Ensure a sufficient recovery period (typically 1 hour at 37°C with shaking) after transformation to allow for the expression of the resistance gene before plating on selective media.[1]
Inactive this compound Stock - Prepare a fresh stock solution of this compound. - Ensure proper storage of the stock solution at -20°C or -80°C in single-use aliquots.[1]
Issue 2: Satellite Colonies or a Lawn of Growth
Possible Cause Recommended Solution
This compound Concentration is Too Low - Increase the concentration of this compound in your selection plates. A low concentration may not be sufficient to kill all non-transformed cells.[1]
This compound Degradation - Use freshly prepared selection plates (within 1-2 weeks of preparation). - Avoid prolonged incubation times (greater than 24 hours) which can allow for antibiotic degradation.[1]
High Plasmid Copy Number - A high copy number plasmid can lead to a high level of the resistance enzyme being expressed and secreted, which can degrade the antibiotic in the surrounding media, allowing non-resistant cells to grow. Consider using a lower copy number plasmid if this is a persistent issue.[3][5]
Enzymatic Inactivation by Resistant Colonies - The transformed colonies may be producing and secreting enzymes that inactivate this compound, leading to the growth of surrounding non-resistant cells. Picking well-isolated colonies is crucial.

Data Presentation

Table 1: Stability of this compound Hydrochloride Solutions
Storage Condition Solvent/Medium Stability/Shelf Life
-80°CWater, DMSOUp to 6 months[6]
-20°CWater, DMSOUp to 1 month[5][6]
37°CAqueous solutionUp to 4 days[5]
25°CSodium lactate, 0.9% NaCl, 5% glucose, or 10% glucose solutionsAt least 31 days[6]
80°CpH 4 bufferCalculated shelf life of 4.59 days[4][6]
80°CpH 2 bufferCalculated shelf life of 0.38 days[4][6]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Select Bacteria
Bacterial Species Strain Type MIC Range (µg/mL)
Escherichia coliBL21 (Wild-Type)200[7]
Staphylococcus aureusSusceptible0.78 - 1.56[8]
Staphylococcus aureusResistant> 12.5[8]
Streptococcus pneumoniaeSusceptible0.40 - 1.05[8]
Paenibacillus larvaeTetracycline-Resistant0.25[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)

Materials:

  • This compound hydrochloride monohydrate powder

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 gram of this compound hydrochloride monohydrate powder and transfer it to the sterile 15 mL conical tube.[4]

  • Add 10 mL of sterile, nuclease-free water to the tube.[4]

  • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.[4]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.[4]

  • Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Label the aliquots with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Luria-Bertani (LB) agar

  • Autoclave

  • Sterile petri dishes

  • Water bath set to 50-55°C

  • This compound stock solution (e.g., 100 mg/mL)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar at 121°C for 15-20 minutes to sterilize.[1]

  • Cool the autoclaved agar in a 50-55°C water bath. This is crucial to prevent heat degradation of the this compound.[1]

  • Once cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration. For example, to prepare plates with a final concentration of 150 µg/mL using a 100 mg/mL stock solution, add 1.5 mL of the stock solution to 1 liter of LB agar.

  • Gently swirl the flask to ensure the this compound is evenly distributed.

  • Pour approximately 20-25 mL of the molten agar into each sterile petri dish.[1]

  • Allow the plates to solidify at room temperature.

  • Once solidified, invert the plates and store them at 4°C in a sealed bag. Use within 1-2 weeks for optimal performance.[1]

Mandatory Visualizations

Lincomycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Elongation Bacterial_Ribosome->Protein_Synthesis essential for Inhibition Inhibition Bacterial_Ribosome->Inhibition No_Growth Bacterial Growth Inhibited Protein_Synthesis->No_Growth leads to Inhibition->Protein_Synthesis blocks This compound This compound This compound->Bacterial_Ribosome Binds to

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Lincomycin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Target_Modification Target Site Modification (e.g., erm genes) This compound->Target_Modification cannot bind to modified ribosome Enzymatic_Inactivation Enzymatic Inactivation (e.g., lnu genes) This compound->Enzymatic_Inactivation is inactivated by Efflux_Pump Active Efflux This compound->Efflux_Pump is pumped out of the cell by Bacterial_Survival Bacterial Survival and Growth Target_Modification->Bacterial_Survival Enzymatic_Inactivation->Bacterial_Survival Efflux_Pump->Bacterial_Survival

Caption: Overview of common bacterial resistance mechanisms to this compound.

Troubleshooting_Workflow Start Inconsistent Selection Results Check_Controls Check Transformation Controls (Positive and Negative) Start->Check_Controls Check_Reagents Verify this compound Stock (Age, Storage, Concentration) Check_Controls->Check_Reagents Controls OK Troubleshoot_Transformation Optimize Transformation Protocol Check_Controls->Troubleshoot_Transformation Controls Fail Check_Plates Inspect Selection Plates (Age, Antibiotic Concentration) Check_Reagents->Check_Plates Stock OK Prepare_Fresh_Stock Prepare Fresh This compound Stock Check_Reagents->Prepare_Fresh_Stock Stock Suspect Isolate_Colonies Analyze Colony Morphology (Satellite vs. True Colonies) Check_Plates->Isolate_Colonies Plates OK Prepare_Fresh_Plates Prepare Fresh Selection Plates Check_Plates->Prepare_Fresh_Plates Plates Suspect Re-streak_Colonies Re-streak Isolated Colonies on Fresh Plates Isolate_Colonies->Re-streak_Colonies Satellite Colonies End Consistent Results Isolate_Colonies->End Consistent Colonies Troubleshoot_Transformation->Start Prepare_Fresh_Stock->Start Prepare_Fresh_Plates->Start Re-streak_Colonies->End

Caption: A logical workflow for troubleshooting inconsistent this compound selection.

References

Effect of pH and temperature on lincomycin stability in lab media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of lincomycin in laboratory settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

This compound exhibits its greatest stability in solutions with a pH of approximately 4.[1][2][3] As the pH deviates from this optimum, the rate of degradation increases. The stability is considerably lower in strongly acidic (e.g., pH 2) and alkaline conditions.[1][2][3]

Q2: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the degradation of this compound.[4] This effect is more pronounced at pH values further from the optimal stability range. Forced degradation studies at elevated temperatures (e.g., 60°C and 80°C) are often used to predict the long-term stability of this compound solutions.[1][3]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound in solution are hydrolysis and oxidation.[2] Forced degradation studies have shown that this compound degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[1][3] Degradation is also observed under strong acidic and basic conditions, with degradation being more rapid in basic solutions compared to acidic ones.[1][3]

Q4: What are the known degradation products of this compound?

Several degradation products of this compound have been identified. The major transformation processes include:

  • Hydroxylation

  • Oxidation/Reduction

  • Demethylation

  • Cleavage of the pyranose ring

Q5: How stable is this compound in common intravenous (IV) fluids?

This compound hydrochloride has been shown to be chemically stable for at least 31 days at 25°C in several common IV fluids, including:[1][2][3][5]

  • Sodium Lactate (Hartmann's) Solution

  • 0.9% Sodium Chloride Solution

  • 5% Glucose Solution

  • 10% Glucose Solution

In these solutions, less than 5% degradation of this compound was observed over the 31-day period.[1][5]

Q6: Is there data on the stability of this compound in common bacterial growth media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)?

Troubleshooting Guides

Issue Possible Cause Recommended Action
Loss of Antibiotic Activity in Experiment Improper storage of this compound stock or working solutions leading to degradation.Verify the storage conditions (temperature, light exposure) and age of your this compound solutions. It is recommended to store stock solutions at -20°C or below and prepare fresh working solutions for each experiment.
The pH of the experimental medium is not optimal for this compound stability.Measure the pH of your laboratory medium. If it is significantly different from the optimal pH of 4, consider if this could be impacting your results. For prolonged experiments, the stability of this compound in your specific medium should be determined.
Contamination of the stock solution.Use sterile techniques when preparing and handling this compound solutions. Filter-sterilize aqueous solutions through a 0.22 µm filter.
Inconsistent Experimental Results Degradation of this compound during the experiment.If your experiments are conducted over an extended period or at elevated temperatures (e.g., 37°C), the concentration of active this compound may be decreasing. It is advisable to determine the stability of this compound under your specific experimental conditions.
Inaccurate concentration of the stock solution.Re-verify the calculations and preparation of the stock solution. If possible, confirm the concentration of the stock solution using a validated analytical method like HPLC.
Precipitate in this compound Solution After Thawing The solution was not fully dissolved initially.Ensure the this compound is completely dissolved when preparing the stock solution. Gentle warming and vortexing can aid dissolution.
The concentration is too high for the storage temperature.Prepare a new solution at a lower concentration.
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Stability of this compound Hydrochloride in Various IV Fluids at 25°C
Intravenous FluidConcentration of this compoundStability Duration at 25°CDegradation
Sodium Lactate (Hartmann's) Solution600 mg / 100 mL≥ 31 days< 5%
0.9% Sodium Chloride Solution600 mg / 100 mL≥ 31 days< 5%
5% Glucose Solution600 mg / 100 mL≥ 31 days< 5%
10% Glucose Solution600 mg / 100 mL≥ 31 days< 5%

Data sourced from studies demonstrating chemical stability for at least 31 days with less than 5% degradation.[1][2][3][5]

Table 2: Effect of pH on the Shelf Life (t₉₀) of this compound Hydrochloride Solutions at an Accelerated Temperature of 80°C
pHCalculated Shelf Life (t₉₀) at 80°C
2.00.38 days
4.04.59 days

Shelf life (t₉₀) is the time required for 10% of the drug to degrade. These studies indicate that this compound is most stable near pH 4.[1][2]

Table 3: First-Order Degradation Rate Constants (k) and Half-Life (t₁/₂) of this compound at 80°C in Various pH Buffers
pHFirst-Order Rate Constant (k) (days⁻¹)Half-Life (t₁/₂) (days)
2.00.2762.51
3.10.03917.77
4.00.02330.13
6.10.04116.90
8.00.0769.12

The degradation of this compound follows first-order kinetics. The half-life (t₁/₂) is calculated as 0.693/k.

Table 4: Effect of Temperature on this compound Degradation at pH 10
Temperature (°C)Observed Rate Constant (k_obs) (min⁻¹)Half-Life (t₁/₂) (minutes)Shelf Life (t₉₀) (minutes)
703.2 x 10⁻³216.5632.81
80---
100---

Data at 80°C and 100°C was not explicitly provided in a comparable format in the search results.[4]

Experimental Protocols

Protocol for Determining the Stability of this compound in a Liquid Medium using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific laboratory medium (e.g., buffer, bacterial growth medium).

1. Materials and Reagents:

  • This compound hydrochloride standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (or other appropriate buffer system)

  • The specific laboratory medium to be tested

  • 0.22 µm syringe filters

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Incubator or water bath

3. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase. A common mobile phase for this compound analysis is a mixture of phosphate buffer (pH adjusted to ~6.0) and acetonitrile. The exact ratio should be optimized for good separation and peak shape.

  • This compound Stock Solution: Accurately weigh a known amount of this compound hydrochloride standard and dissolve it in the mobile phase or a suitable solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation:

    • Prepare the laboratory medium of interest and adjust the pH if necessary.

    • Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL).

    • Dispense the this compound-spiked medium into several sterile containers (e.g., glass vials) for sampling at different time points.

4. Stability Study Execution:

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the this compound-spiked medium. Filter it through a 0.22 µm syringe filter into an HPLC vial and analyze immediately. This will serve as the initial concentration.

  • Incubation: Place the remaining sample vials under the desired storage conditions (e.g., 25°C, 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the incubator.

  • Sample Analysis:

    • Filter an aliquot of the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

5. HPLC Analysis:

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: Phosphate buffer (pH 6.0) and acetonitrile mixture

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

6. Data Analysis:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • The slope of the line will be equal to the negative of the degradation rate constant (-k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solutions Prepare Solutions (Mobile Phase, Stock, Spiked Medium) t0_sample Time Zero (T₀) Sample Analysis prep_solutions->t0_sample incubate Incubate Samples (Defined Temperature) t0_sample->incubate Start Incubation sampling Sample at Predetermined Time Intervals incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis Analyze Sample data_analysis Data Analysis (Calculate k, t₁/₂) hplc_analysis->data_analysis

Caption: Workflow for HPLC-based stability testing of this compound.

Stability_Factors cluster_factors Influencing Factors cluster_stability This compound Stability cluster_outcome Degradation pH pH Stability This compound Stability pH->Stability Optimal at ~4 Temp Temperature Degradation Degradation Temp->Degradation Increases Rate Stability->Degradation Inversely Proportional

Caption: Relationship between pH, temperature, and this compound stability.

References

Technical Support Center: Detecting Inducible Lincomycin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of inducible lincomycin resistance in Staphylococcus aureus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to detect inducible this compound resistance.

Q1: My D-test results are ambiguous or unclear. What could be the cause?

Unclear D-test results can arise from several factors related to the experimental setup. Here’s a systematic approach to troubleshooting:

  • Inoculum Density: An incorrect inoculum size is a common source of error. Ensure you are using a 0.5 McFarland standard to standardize your bacterial suspension.[1][2][3]

  • Disk Spacing: The distance between the erythromycin and clindamycin disks is critical. The recommended distance is 15-26 mm, measured from edge to edge.[1][3][4][5] Distances as far as 28 mm may also work for S. aureus.[6]

  • Media and Incubation: Use Mueller-Hinton Agar (MHA).[1][3] The pH of the media should be between 7.2 and 7.4. Incubate the plates at 35°C for 16-24 hours.[1][3][4]

  • Quality Control (QC): Always test a reference QC strain, such as S. aureus ATCC® BAA-977 (D-test positive) and ATCC® BAA-976 (D-test negative), in parallel with your experimental isolates to ensure the reliability of your results.[3][6]

Q2: I am observing a resistant phenotype to erythromycin but a susceptible phenotype to clindamycin, yet the D-test is negative. What does this indicate?

This phenotype, known as the MS phenotype, suggests that the resistance to erythromycin is mediated by an efflux pump, typically encoded by the msrA gene.[2][7][8][9] This mechanism actively removes macrolides (like erythromycin) from the bacterial cell but does not affect lincosamides (like clindamycin).[8][10] Therefore, in the absence of an erm-mediated inducible resistance, the D-test will be negative, showing a circular zone of inhibition around the clindamycin disk.[2]

Q3: Can automated susceptibility testing systems reliably detect inducible clindamycin resistance?

While automated systems are widely used, some may not reliably detect inducible clindamycin resistance.[11][12] It is crucial to verify the system's capability. For instance, the Vitek-2 system includes an inducible clindamycin resistance (ICR) test, which has shown good correlation with the D-test, but false negatives can occur.[12] Therefore, if an isolate is erythromycin-resistant and clindamycin-susceptible by an automated method, it is recommended to perform a manual D-test for confirmation.[12]

Frequently Asked Questions (FAQs)

Q1: What is inducible this compound (clindamycin) resistance in Staphylococcus aureus?

Inducible clindamycin resistance is a phenomenon where S. aureus appears susceptible to clindamycin in initial in vitro testing but can rapidly become resistant during therapy, especially when the infection is also being treated with a macrolide antibiotic like erythromycin.[2][7][13] This resistance is typically mediated by erm genes, which encode for an enzyme that methylates the ribosomal target of both macrolides and lincosamides.[9][14] The presence of an inducer, such as erythromycin, triggers the expression of the erm gene, leading to clindamycin resistance.[10]

Q2: Why is it important to detect inducible clindamycin resistance?

Failure to detect inducible clindamycin resistance can lead to clinical treatment failure.[2][7][15] If a patient is treated with clindamycin for an infection caused by an S. aureus strain with inducible resistance, the antibiotic may initially appear effective. However, the selective pressure of the treatment can lead to the emergence of a constitutively resistant subpopulation, resulting in a relapse of the infection.[2] Therefore, the Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all S. aureus isolates that are erythromycin-resistant and clindamycin-susceptible.[1][2]

Q3: What are the different phenotypes observed in relation to erythromycin and clindamycin susceptibility?

There are three main phenotypes to consider:

PhenotypeErythromycin ResultClindamycin Result (Routine Test)D-test ResultGenetic Basis (Common)
Susceptible SusceptibleSusceptibleNot ApplicableNo relevant resistance genes
MS Phenotype ResistantSusceptibleNegativemsrA (efflux pump)
Inducible MLSB (iMLSB) ResistantSusceptiblePositiveerm (inducible methylase)
Constitutive MLSB (cMLSB) ResistantResistantNot Applicable (Resistant)erm (constitutive methylase)

Q4: What is the genetic basis of inducible clindamycin resistance?

The primary mechanism of inducible clindamycin resistance in S. aureus is the modification of the antibiotic's target site on the ribosome.[8][9] This is mediated by erm (erythromycin ribosome methylation) genes, such as ermA and ermC.[8][9][14] These genes encode for a methylase enzyme that modifies the 23S rRNA, reducing the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[9][14] The expression of these erm genes can be inducible, meaning they are only expressed in the presence of an inducing agent like erythromycin.[10]

Experimental Protocols

Detailed Methodology for the D-test (Disk Approximation Test)

The D-test is the standard method for detecting inducible clindamycin resistance in S. aureus.

Materials:

  • Staphylococcus aureus isolate to be tested

  • Mueller-Hinton Agar (MHA) plates

  • Erythromycin (15 µg) disks

  • Clindamycin (2 µg) disks

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator at 35°C

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of the S. aureus isolate in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[1][2]

  • Inoculation: Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.[1]

  • Drying: Allow the plate to dry for 3-5 minutes before placing the disks.

  • Disk Placement: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15 to 26 mm.[1][3][4]

  • Incubation: Invert the plate and incubate at 35°C for 16-24 hours in ambient air.[1][4]

  • Interpretation of Results: After incubation, examine the zone of inhibition around the clindamycin disk.

    • Positive D-test: A flattening of the zone of inhibition around the clindamycin disk, on the side adjacent to the erythromycin disk, forming a "D" shape, indicates inducible clindamycin resistance.[1][2][4]

    • Negative D-test: A circular zone of inhibition around the clindamycin disk indicates that the isolate is truly susceptible to clindamycin.[2][4]

Data Presentation

Prevalence of Inducible Clindamycin Resistance in S. aureus

The prevalence of inducible clindamycin resistance can vary geographically and between methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains. The following table summarizes findings from various studies:

Study Region/CountryMRSA with iMLSB PhenotypeMSSA with iMLSB PhenotypeTotal S. aureus with iMLSB Phenotype
Iran37.5% (CA-MRSA), 22.2% (HA-MRSA)[16]-5% (CA), 6.3% (HA)[16]
India10.93%[13]2.63%[13]-
India22.1%[17]13.3%[17]20.4%[17]
India6.93%[18]2.44%[18]4.46%[18]
Pakistan62% of discordant isolates[10]-4% of total isolates[10]

Visualizations

experimental_workflow Experimental Workflow for D-Test cluster_prep Preparation cluster_test Testing cluster_interp Interpretation prep_inoculum Prepare 0.5 McFarland S. aureus suspension inoculate_plate Inoculate MHA plate for a lawn of growth prep_inoculum->inoculate_plate place_disks Place Erythromycin (15µg) and Clindamycin (2µg) disks 15-26mm apart inoculate_plate->place_disks incubate Incubate at 35°C for 16-24 hours place_disks->incubate observe_zone Observe Clindamycin inhibition zone incubate->observe_zone is_flattened Is zone flattened ('D' shape)? observe_zone->is_flattened positive_result Positive D-Test: Inducible Resistance is_flattened->positive_result Yes negative_result Negative D-Test: Susceptible is_flattened->negative_result No

Caption: Workflow for performing and interpreting the D-test.

resistance_mechanism Mechanism of Inducible Clindamycin Resistance cluster_no_inducer No Inducer (Erythromycin) Present cluster_inducer Inducer (Erythromycin) Present ribosome_a Ribosome protein_synthesis_a Protein Synthesis ribosome_a->protein_synthesis_a is inhibited clindamycin_a Clindamycin clindamycin_a->ribosome_a binds erythromycin Erythromycin erm_gene erm gene erythromycin->erm_gene induces methylase Methylase Enzyme erm_gene->methylase produces ribosome_b Ribosome methylase->ribosome_b modifies (methylates) protein_synthesis_b Protein Synthesis ribosome_b->protein_synthesis_b continues clindamycin_b Clindamycin clindamycin_b->ribosome_b binding blocked

Caption: Signaling pathway of inducible clindamycin resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing lincomycin in experimental models. It provides practical solutions and insights into the antibiotic's off-target effects to ensure data integrity and experimental reproducibility.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary off-target effects of this compound in experimental models?

This compound's primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][2] However, its use in experimental models can lead to significant off-target effects, primarily stemming from its profound impact on the host's gut microbiota.[3][4]

Key off-target effects include:

  • Gut Microbiome Disruption (Dysbiosis): this compound significantly alters the composition of the gut microbiota. This includes a reduction in beneficial, fiber-degrading bacteria and a potential increase in pathogenic bacteria like Escherichia-Shigella.[5][6]

  • Metabolic Dysregulation: Alterations in the gut microbiome can lead to changes in host metabolism. Studies in mice have shown that this compound exposure can alter lipid profiles, disrupt blood glucose and insulin levels, and potentially contribute to conditions resembling non-alcoholic fatty liver disease (NAFLD).[3][5]

  • Immune System Modulation: The gut microbiota is crucial for immune system development and function. This compound-induced dysbiosis can lead to immunosuppression, making the host more susceptible to infections.[4][5] This can manifest as changes in the expression of Toll-like receptors (TLRs) and inflammatory cytokines in the intestine.[4][7]

  • Gastrointestinal Issues: Common side effects observed are diarrhea and intestinal inflammation, which can be linked to the disruption of the normal gut flora.[4]

FAQ 2: My this compound-treated animal models are showing unexpected weight gain and metabolic changes. Is this an off-target effect?

Yes, this is a well-documented off-target effect. This compound, when used as a growth-promoting antibiotic in animal models, has been shown to cause a significant increase in growth rate.[3][5] This is often accompanied by dysregulation of metabolic and immune functions.[5] These changes are strongly linked to the disruption of the gut microbiota, which plays a key role in nutrient metabolism and energy homeostasis. Specifically, studies have noted a decrease in the relative abundance of Firmicutes and an increase in Escherichia coli, which correlates with the observed metabolic shifts.[3][5]

FAQ 3: How can I distinguish between the intended antimicrobial effects and the off-target consequences of this compound in my experiment?

Distinguishing between on-target and off-target effects requires careful experimental design and the inclusion of appropriate controls.

Troubleshooting Workflow for Unexpected Results dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for identifying this compound off-target effects.

FAQ 4: What are the best practices for administering this compound to minimize gastrointestinal distress and ensure consistent dosage in animal models?

Administration route and consistency are critical. While adding antibiotics to drinking water is common, mice may reduce their water intake due to taste, leading to variable dosage and dehydration.[8]

Recommended Practice:

  • Oral Gavage: This method ensures that each animal receives a precise and consistent dose. Administering the antibiotic by gavage is recommended to ensure the health of the mice and the stability of the antibiotic delivery.[8][9]

  • Frequency: A typical protocol involves gavage every 12 hours.[9]

  • IACUC Approval: All procedures, including the drug, dose, route, and frequency, must be clearly described in your IACUC-approved protocol.[10]

FAQ 5: Are there direct off-target effects of this compound on mammalian cells?

The primary target of this compound is the bacterial 50S ribosome, which is structurally different from the mammalian 80S ribosome. This specificity is why it has low direct toxicity to host cells. However, some studies have investigated broader effects. For instance, this compound has been shown to have neuromuscular blocking properties, which could enhance the action of other neuromuscular blocking agents.[2][11] Additionally, some research indicates that this compound can stimulate immune responses, such as phagocytosis and chemotaxis, in human cells.[12] While the main off-target effects are microbiome-mediated, these potential direct interactions should be considered.

Mitigation Strategies & Experimental Protocols

Strategy 1: Dose Optimization

Using the lowest effective dose can help minimize off-target effects. Sub-inhibitory concentrations of this compound have been shown to alter bacterial gene expression and metabolism without causing widespread cell death.[13][14] A dose-response study is crucial to identify a concentration that achieves the desired on-target effect while minimizing microbiome disruption.

Impact of this compound Dose on Murine Gut Microbiota and Intestine [4][7]

ParameterControl Group1 g/L this compound5 g/L this compound
Body Weight Gain NormalDecreased (p < 0.05)No significant change
Microbial Alpha Diversity HighReduced (p < 0.05)Reduced (p < 0.05)
Colonic Acetate Conc. HighReduced (p < 0.05)Reduced (p < 0.05)
Colonic Butyrate Conc. HighReduced (p < 0.05)Reduced (p < 0.05)
Jejunum Villus Height NormalNo significant changeReduced (p < 0.05)
Jejunum Crypt Depth NormalNo significant changeReduced (p < 0.05)
Jejunum TLR2 Expression NormalReduced (p < 0.05)Reduced (p < 0.05)
Jejunum TNF-α Expression NormalReduced (p < 0.05)Reduced (p < 0.05)

This table summarizes data from studies on infant mice to illustrate dose-dependent effects.

Strategy 2: Utilizing Germ-Free or Gnotobiotic Models

To definitively separate microbiome-mediated off-target effects from direct drug effects, using germ-free (GF) animals is the gold standard.[15][16] GF mice lack any microbiota, allowing researchers to study the direct effects of this compound on the host. Gnotobiotic models, which involve colonizing GF mice with a defined set of microbes, can further dissect the specific interactions between this compound, the host, and particular bacterial communities.

Conceptual Pathway of Off-Target Effects dot graph G { graph [splines=true, overlap=false, nodesep=0.6, dpi=100]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];

}

Caption: On-target vs. off-target effects of this compound.

Protocol: Microbiota Depletion Using an Antibiotic Cocktail

For studies requiring broad depletion of gut microbiota as a control, a multi-antibiotic cocktail is often more effective and reproducible than using this compound alone.[8][16]

Objective: To achieve significant depletion of murine intestinal microbiota.

Materials:

  • Antibiotics: Vancomycin, Neomycin, Metronidazole, Ampicillin.[9]

  • Sterile water for drinking.

  • Sterile PBS for gavage solutions.

  • Oral gavage needles.

Methodology:

  • Preparation of Antibiotic Water: Prepare a solution of Ampicillin at 1 g/L in the animals' drinking water. Ensure the solution is fresh and replaced regularly.

  • Preparation of Gavage Cocktail: Prepare a cocktail solution in sterile PBS containing:

    • Vancomycin: 50 mg/kg body weight

    • Neomycin: 100 mg/kg body weight

    • Metronidazole: 100 mg/kg body weight

  • Administration Schedule:

    • Provide the ampicillin-containing drinking water ad libitum.[9]

    • Administer the gavage cocktail (Vancomycin, Neomycin, Metronidazole) via oral gavage every 12 hours.[9]

    • Continue the treatment for a predetermined period (e.g., 5-7 days) as required by the experimental design.[16]

  • Monitoring: Monitor animals daily for signs of distress, weight loss, or dehydration. As noted, administering antibiotics via gavage rather than solely in drinking water improves animal welfare and dosing accuracy.[8][9]

  • Verification: Confirm microbiota depletion by plating fecal samples on selective and non-selective agar or through 16S rRNA gene sequencing.[16]

References

Dealing with satellite colonies in lincomycin selection plates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to satellite colonies on lincomycin selection plates.

Troubleshooting Guide: Satellite Colonies on this compound Plates

Satellite colonies are small colonies that grow around a larger, antibiotic-resistant colony. They arise from non-resistant cells that are able to grow in a localized area where the antibiotic has been degraded by the primary colony. This guide provides a systematic approach to troubleshooting this common issue.

Problem: Appearance of small satellite colonies around the main colony.

This indicates that the this compound in the agar is being inactivated, allowing the growth of non-transformed cells.

Possible Cause Recommended Action
1. This compound Degradation This compound can be enzymatically inactivated by resistant colonies expressing lincosamide nucleotidyltransferases (Lnu enzymes). Prolonged incubation can exacerbate this issue.
Solution:
- Limit Incubation Time: Avoid incubating plates for longer than 24 hours.
- Use Fresh Plates: Prepare this compound selection plates fresh and use them within 1-2 weeks for optimal performance when stored at 4°C in a sealed bag.
2. Suboptimal this compound Concentration If the this compound concentration is too low, it may not be sufficient to kill all non-transformed cells, leading to the growth of satellite colonies. Conversely, a concentration that is too high can inhibit the growth of true transformants.
Solution:
- Increase Concentration: If satellite colonies are a persistent issue, consider increasing the this compound concentration.
- Titrate Concentration: Empirically determine the optimal this compound concentration for your specific bacterial strain and plasmid. A good starting range for E. coli is 100-200 µg/mL.
3. Aged or Improperly Stored Antibiotic Stock This compound stock solutions can lose activity over time if not stored correctly.
Solution:
- Prepare Fresh Stock: Prepare fresh this compound stock solutions and store them in aliquots at -20°C.
- Proper Handling: Avoid repeated freeze-thaw cycles of the stock solution.
4. High Plating Density Plating too many cells can lead to a high density of resistant colonies, which in turn increases the local concentration of inactivating enzymes.
Solution:
- Dilute Cell Suspension: Plate a smaller volume or a dilution of the cell suspension to obtain well-isolated colonies.
5. Uneven Antibiotic Distribution If the this compound is not evenly distributed in the agar, some areas may have a lower concentration, allowing for the growth of satellite colonies.
Solution:
- Thorough Mixing: When preparing plates, ensure the this compound is thoroughly mixed into the molten agar before pouring.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound resistance that leads to satellite colonies?

A1: this compound resistance is often conferred by genes encoding lincosamide nucleotidyltransferases (Lnu enzymes). These enzymes inactivate this compound through a process called nucleotidylation. Resistant colonies can sometimes secrete these enzymes, which then degrade the this compound in the surrounding medium, creating a zone where non-resistant "satellite" cells can grow.

Q2: How long are my this compound selection plates viable?

A2: For optimal performance, it is recommended to use freshly prepared this compound selection plates within 1-2 weeks when stored at 4°C in a sealed bag to prevent contamination and dehydration. While this compound in aqueous solution shows stability for longer periods, the complex environment of an agar plate can affect its efficacy over time.

Q3: What is the recommended starting concentration of this compound for E. coli selection?

A3: A general starting range for this compound in selection plates for E. coli is 100-200 µg/mL. However, the optimal concentration can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid. It is advisable to empirically determine the ideal concentration for your experimental system.

Q4: Can I use old this compound stock solutions?

A4: It is not recommended. This compound solutions can degrade over time, especially with improper storage or repeated freeze-thaw cycles. Using a degraded stock solution will result in a lower effective concentration of the antibiotic in your plates, which can lead to the growth of satellite colonies. Always use freshly prepared stock solutions for the best results.

Q5: Besides satellite colonies, what other issues can arise from suboptimal this compound concentration?

A5: A this compound concentration that is too low can result in a lawn of bacterial growth, indicating ineffective selection. Conversely, a concentration that is too high may lead to no colony growth at all, as it could be toxic even to the transformed cells.

Quantitative Data Summary

The following table summarizes recommended this compound concentrations for bacterial selection. It is important to note that the optimal concentration should be determined empirically for each specific experimental setup.

Organism Recommended Concentration Range (µg/mL) Notes
Escherichia coli (general use)100 - 200A general starting range for initial experiments.
E. coli BL21>200The Minimum Inhibitory Concentration (MIC) for wild-type BL21 has been reported to be 200 µg/mL, so a higher concentration is needed for effective selection.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Sterile conical tube

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • In a sterile environment, weigh the desired amount of this compound hydrochloride powder.

  • Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Luria-Bertani (LB) agar

  • Autoclave

  • Sterile petri dishes

  • Water bath set to 50-55°C

  • This compound stock solution (50 mg/mL)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Autoclave the LB agar at 121°C for 15-20 minutes.

  • After autoclaving, cool the agar in a 50-55°C water bath. This is crucial to prevent heat-induced degradation of the this compound.

  • Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., for 150 µg/mL, add 3 mL of a 50 mg/mL stock to 1 L of agar).

  • Gently swirl the flask to ensure the this compound is evenly distributed.

Validation & Comparative

A Comparative Analysis of Lincomycin and Clindamycin in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between seemingly similar antibiotics is crucial for experimental design and outcome interpretation. This guide provides a comprehensive comparison of lincomycin and clindamycin, two lincosamide antibiotics, focusing on their research applications. We will delve into their mechanisms of action, antibacterial efficacy, and distinct uses in various research contexts, supported by experimental data and detailed protocols.

At a Glance: this compound vs. Clindamycin

FeatureThis compoundClindamycin
Origin Naturally produced by Streptomyces lincolnensisSemi-synthetic derivative of this compound
Potency Generally less potentMore potent, especially against anaerobic bacteria[1]
Antibacterial Spectrum Primarily active against Gram-positive bacteria[2]Broader spectrum, including many anaerobic bacteria[1]
Primary Research Applications Molecular biology (e.g., plasmid selection)[3]Studies on bacterial pathogenesis, anti-inflammatory research, and as a cell culture antibiotic[4][5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and clindamycin exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[3][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1]

The following diagram illustrates the shared mechanism of action of lincosamide antibiotics.

Lincosamide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S->Protein_Synthesis_Inhibition Blocks Peptidyl Transferase Center 30S 30S Subunit Lincosamides This compound / Clindamycin Lincosamides->50S Binds to 23S rRNA tRNA tRNA tRNA->50S Peptide_Chain Growing Peptide Chain Peptide_Chain->50S Antibiotic_Susceptibility_Testing_Workflow Start Start Isolate_Bacteria Isolate Pure Bacterial Colony Start->Isolate_Bacteria Prepare_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate_Bacteria->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Antibiotic Disks Inoculate_Plate->Apply_Disks Incubate Incubate at 35-37°C Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Results using CLSI Standards Measure_Zones->Interpret_Results End End Interpret_Results->End

References

Validating the Inhibitory Effect of Lincomycin on Bacterial Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lincomycin's performance in inhibiting bacterial protein synthesis against other well-established antibiotics. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers and professionals in the field of drug development and microbiology.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound, a lincosamide antibiotic, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[2][3] This action halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[3]

For a comparative perspective, this guide includes three other protein synthesis inhibitors:

  • Clindamycin: A semi-synthetic derivative of this compound, clindamycin also binds to the 50S ribosomal subunit and shares a similar mechanism of action.[1][4] It is generally more potent than this compound.[2][5]

  • Erythromycin: A macrolide antibiotic, erythromycin binds to the 50S ribosomal subunit as well, but at a site that inhibits the translocation step of protein synthesis.[6][7]

  • Tetracycline: In contrast to the others, tetracycline targets the 30S ribosomal subunit, where it blocks the binding of aminoacyl-tRNA to the A-site of the ribosome, thus preventing the addition of new amino acids to the growing peptide chain.[8]

Comparative Efficacy: A Quantitative Look

The efficacy of these antibiotics can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) from in vitro protein synthesis assays and the Minimum Inhibitory Concentration (MIC) from bacterial culture assays.

In Vitro Protein Synthesis Inhibition

The IC50 value represents the concentration of an antibiotic that inhibits 50% of protein synthesis in a cell-free system. This provides a direct measure of the antibiotic's potency against the translational machinery.

AntibioticTarget Organism SystemIC50 (µg/mL)Reference
This compound Staphylococcus aureus in vitro translation system0.03 ± 0.002[9]
Tildipirosin (Macrolide) E. coli in vitro transcription/translation assay0.23 ± 0.01[10]
Tulathromycin (Macrolide) E. coli in vitro transcription/translation assay0.26 ± 0.05[10]
Tylosin (Macrolide) E. coli in vitro transcription/translation assay0.31 ± 0.05[10]
Tilmicosin (Macrolide) E. coli in vitro transcription/translation assay0.36 ± 0.02[10]

Note: The IC50 values for the macrolide antibiotics are provided as a benchmark for comparison and were determined in a different experimental system. Direct comparison of absolute values should be made with caution.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. It reflects the overall antibacterial activity, which includes cell penetration and interaction with the ribosomal target.

Table 2: Comparative MIC Data against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
This compound 2>2560.5 - >256[2]
Clindamycin 0.125>2560.06 - >256[2]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is from a study of 555 clinical isolates of S. aureus.[2]

Table 3: Comparative MIC Data against Streptococcus Species

AntibioticStreptococcus pyogenes MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)Reference
This compound 0.06 - 0.12-[11]
Erythromycin 0.060.06[11]

Experimental Protocols

Accurate and reproducible data are paramount in validating the efficacy of antimicrobial agents. The following are detailed protocols for the key experiments cited in this guide.

In Vitro Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay directly measures the inhibitory effect of an antibiotic on protein synthesis in a cell-free extract by quantifying the incorporation of a radiolabeled amino acid into newly synthesized proteins.[9]

Materials:

  • Bacterial cell-free extract (e.g., from S. aureus or E. coli)

  • Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, DTT, and ATP/GTP)

  • Amino acid mixture (without leucine)

  • [³H]-Leucine (radiolabeled)

  • tRNA mixture

  • mRNA template (e.g., luciferase mRNA)

  • This compound and other test antibiotics

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, amino acid mixture, and tRNA.

  • Antibiotic Addition: Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction tubes. Include a no-antibiotic control.

  • Initiation of Translation: Add the mRNA template to initiate protein synthesis.

  • Radiolabeling: Immediately add [³H]-Leucine to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the proteins, including those that have incorporated the [³H]-Leucine.

  • Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with 5% TCA and then ethanol to remove unincorporated [³H]-Leucine.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the inhibition curve and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.

Materials:

  • Test bacterium (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other test antibiotics

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

  • Controls: Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Visualizing the Workflow and Mechanism

Diagrams can provide a clear and concise understanding of complex processes. The following are Graphviz diagrams illustrating the experimental workflow for validating protein synthesis inhibition and the signaling pathway of this compound's action.

G cluster_prep Preparation cluster_assay In Vitro Protein Synthesis Assay cluster_analysis Data Analysis prep_bact Bacterial Culture (e.g., S. aureus) assay_setup Assay Setup: Cell-free extract, Buffers, Amino Acids, mRNA prep_bact->assay_setup prep_abx Antibiotic Stock Solutions (this compound, etc.) add_abx Add Serial Dilutions of Antibiotics prep_abx->add_abx assay_setup->add_abx add_radio Add [3H]-Leucine add_abx->add_radio incubation Incubation (37°C) add_radio->incubation precipitation TCA Precipitation incubation->precipitation filtration Filtration & Washing precipitation->filtration quantification Scintillation Counting filtration->quantification calc_inhibition Calculate % Inhibition quantification->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for determining the IC50 of antibiotics on bacterial protein synthesis.

G cluster_ribosome Bacterial Ribosome ribo_50s 50S Subunit peptidyl_transferase Peptidyl Transferase Center (PTC) ribo_30s 30S Subunit protein_synthesis Protein Synthesis (Elongation) peptidyl_transferase->protein_synthesis Catalyzes This compound This compound This compound->peptidyl_transferase Binds to inhibition Inhibition This compound->inhibition no_growth Bacterial Growth Inhibited inhibition->no_growth

References

Comparing the efficacy of lincomycin versus ampicillin for bacterial selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of lincomycin and ampicillin as selective agents in bacterial research. The information presented is intended to assist researchers in making informed decisions for their experimental designs.

Introduction

In molecular biology and microbiology, the selection of bacteria that have been successfully transformed with a plasmid is a crucial step.[1] This is typically achieved by using antibiotics as selective agents. Ampicillin, a beta-lactam antibiotic, has historically been a common choice for this purpose.[2][3] this compound, a lincosamide antibiotic, offers an alternative with a different mechanism of action.[1] This guide will compare the efficacy of these two antibiotics, providing quantitative data and detailed experimental protocols to aid in the selection of the appropriate agent for your research needs.

Mechanisms of Action and Resistance

This compound

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting protein elongation.[4][5] Depending on the concentration and the susceptibility of the organism, this compound can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria).[5][6]

Resistance to this compound in bacteria is often conferred by the expression of specific resistance genes, such as lnu (lincosamide nucleotidyltransferase).[1] These enzymes modify the antibiotic, rendering it unable to bind to the ribosome.[1] Another common mechanism of resistance is the methylation of the 23S rRNA of the 50S ribosomal subunit, which can also prevent the binding of the antibiotic.[6]

lincomycin_mechanism cluster_bacterium Bacterial Cell 50S_subunit 50S Ribosomal Subunit Protein Protein Synthesis 50S_subunit->Protein Peptidyl Transferase Activity 50S_subunit->Inhibition Inhibits Translocation 30S_subunit 30S Ribosomal Subunit mRNA mRNA This compound This compound This compound->50S_subunit ampicillin_mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan PBP->Inhibition Inactivates CellWall Bacterial Cell Wall Peptidoglycan->CellWall Ampicillin Ampicillin Ampicillin->PBP experimental_workflow Start Start MIC_Test Perform Broth Microdilution MIC Test Start->MIC_Test Incubate_MIC Incubate 16-20h MIC_Test->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC MBC_Test Subculture from clear wells onto antibiotic-free agar Read_MIC->MBC_Test Incubate_MBC Incubate 18-24h MBC_Test->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

References

In Vitro Comparison of Lincomycin and Other Lincosamide Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective in vitro comparison of lincomycin and its semi-synthetic derivative, clindamycin, the two primary lincosamide antibiotics used in clinical practice.[1] The lincosamides are a class of antibiotics known for their activity against Gram-positive bacteria and anaerobic bacteria.[2][3] This document summarizes key performance data from various studies, offers detailed experimental protocols for susceptibility testing, and visualizes the underlying mechanisms and workflows for clarity.

Mechanism of Action: Ribosomal Protein Synthesis Inhibition

This compound and clindamycin exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] They may become bactericidal at higher concentrations.[1] The target for these antibiotics is the 50S subunit of the bacterial ribosome.[4][5][6]

Both drugs bind to the 23S rRNA within the peptidyl transferase center (PTC) of the 50S subunit.[4][7] This binding action physically obstructs the accommodation of aminoacyl-tRNA at the A-site and interferes with the positioning of tRNA in both the A- and P-sites, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[4][8] While their ribosomal target is the same, clindamycin often exhibits greater potency, which may be attributed to improved pharmacokinetic properties such as enhanced cell membrane permeability.[4]

cluster_ribosome Bacterial 50S Ribosomal Subunit A_Site A-Site (Aminoacyl) P_Site P-Site (Peptidyl) A_Site->P_Site Translocation Protein Polypeptide Chain Elongation P_Site->Protein PTC Peptidyl Transferase Center (PTC) PTC->Block tRNA Aminoacyl-tRNA tRNA->A_Site Enters Lincosamides This compound / Clindamycin Lincosamides->PTC Binds to Inhibition Inhibition Block->A_Site Blocks tRNA accommodation Block->Protein Prevents peptide bond formation

Lincosamide mechanism of action on the bacterial ribosome.

Data Presentation: In Vitro Antibacterial Activity

The in vitro efficacy of lincosamides is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[9] Across multiple studies and various pathogens, clindamycin consistently demonstrates greater in vitro activity than this compound.[10][11]

Table 1: Comparative Activity against Staphylococcus aureus

Staphylococcus aureus is a significant Gram-positive pathogen, and lincosamides are often considered for treatment. Studies show clindamycin has a markedly lower MIC against S. aureus compared to this compound.[12] In one large study involving 555 clinical isolates, clindamycin's MIC was generally four dilutions lower than that of this compound.[12]

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Clindamycin0.125 [12]>256 [12]0.06 - >256 [12]
This compound2 [12]>256 [12]0.5 - >256 [12]
Data from a study of 555 S. aureus clinical isolates using the agar dilution method.[12]

Another study confirmed this trend, finding the MIC of clindamycin against several S. aureus strains to be 0.05 mcg/ml, while this compound's MICs were significantly higher, ranging from 0.8 to 1.56 mcg/ml.[13]

Table 2: Comparative Activity against Other Clinically Relevant Bacteria

The enhanced activity of clindamycin extends to other species, including streptococci and anaerobic bacteria like Bacteroides fragilis.

Bacterial SpeciesObservation
Streptococcus pyogenesClindamycin is more active in vitro than this compound against beta-haemolytic streptococci.[10][11]
Streptococcus viridansClindamycin is more active in vitro than this compound.[10]
Streptococcus pneumoniaeClindamycin is more active in vitro than this compound.[10]
Bacteroides fragilis (Anaerobe)Clindamycin is significantly more effective than this compound based on inhibitory and bactericidal tests.[14]

Experimental Protocols

The determination of MIC is a cornerstone for evaluating the in vitro potency of new antimicrobial agents.[15] The broth microdilution method is a standardized and widely used technique for this purpose.[16][17]

Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of an antibiotic against a bacterial strain.[18]

1. Materials:

  • Sterile 96-well microtiter plates.[17]

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium.[18][19]

  • Stock solution of the antibiotic (e.g., this compound, clindamycin) of known concentration.

  • Bacterial strain to be tested, grown on a fresh (18-24 hour) culture plate.[15]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.[15]

  • Incubator set to 35-37°C.[16][20]

  • Multipipettor and sterile pipette tips.

2. Preparation of Antibiotic Dilutions:

  • Prepare a series of two-fold serial dilutions of the antibiotic in the broth medium within the 96-well plate.[17]

  • Typically, dispense 100 µL of broth into all wells of a microtiter plate.[19]

  • Add 100 µL of the antibiotic stock (at 2x the highest desired concentration) to the first column of wells.[19]

  • Using a multipipettor, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a dilution series. Discard the final 100 µL from the last dilution column.[19]

  • Designate wells for a positive growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).[17]

3. Preparation of Bacterial Inoculum:

  • Select 3-5 isolated colonies of the test bacterium from the culture plate.[15]

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the broth medium to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubate the plate at 37°C for 16 to 20 hours in ambient air.[16][18]

5. Interpretation of Results:

  • After incubation, visually inspect the plate for bacterial growth, indicated by turbidity (cloudiness).[16][17]

  • The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[9][17]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antibiotic_Dilution 1. Prepare 2-fold serial dilutions of antibiotic in 96-well plate Inoculation 3. Inoculate plate wells with bacterial suspension Antibiotic_Dilution->Inoculation Inoculum_Prep 2. Prepare bacterial inoculum (0.5 McFarland standard & dilute) Inoculum_Prep->Inoculation Incubation 4. Incubate plate (37°C for 16-20 hours) Inoculation->Incubation Reading 5. Visually inspect for turbidity (bacterial growth) Incubation->Reading MIC_Determination 6. Identify lowest concentration with no visible growth (MIC) Reading->MIC_Determination

Workflow for Broth Microdilution MIC Determination.

References

Cross-Resistance Between Lincomycin and Macrolide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lincomycin and macrolide antibiotics, focusing on the critical issue of cross-resistance. The information presented is supported by experimental data to facilitate a comprehensive understanding of their mechanisms of action, resistance profiles, and the methodologies used to evaluate them.

Introduction: The Overlapping Worlds of Lincosamides and Macrolides

This compound, a member of the lincosamide class, and macrolide antibiotics, while structurally distinct, share a common mechanism of action: the inhibition of bacterial protein synthesis. Both classes of antibiotics bind to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain. This shared target is the basis for the significant cross-resistance observed between them. Understanding the nuances of this cross-resistance is paramount for effective antibiotic stewardship and the development of novel antimicrobial agents.

Mechanisms of Cross-Resistance

The primary mechanism underpinning cross-resistance between this compound and macrolides is target site modification, most notably the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. Other mechanisms, such as active efflux, also contribute to the resistance profiles of these antibiotics.

MLSB Resistance: A Shared Battlefield

The MLSB phenotype is the most prevalent form of cross-resistance and is mediated by the erm (erythromycin ribosome methylase) genes. These genes encode for methyltransferase enzymes that modify the 23S rRNA component of the 50S ribosomal subunit. This modification, typically through the dimethylation of an adenine residue, reduces the binding affinity of both macrolides and lincosamides to the ribosome, rendering them ineffective.

The expression of erm genes can be either constitutive or inducible.

  • Constitutive MLSB Resistance: The methylase enzyme is continuously produced, leading to high-level resistance to all macrolides, lincosamides, and streptogramin B antibiotics.

  • Inducible MLSB Resistance: The methylase is only produced in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. In the absence of an inducer, the bacterium may appear susceptible to lincosamides like this compound in vitro. However, the presence of a macrolide can trigger resistance, leading to clinical failure.

Efflux Pumps: A More Selective Resistance

Another mechanism of resistance involves efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. The msrA gene, for instance, encodes an efflux pump that confers resistance to macrolides and streptogramin B antibiotics. Notably, this mechanism is generally less effective against 16-membered macrolides and lincosamides. Therefore, bacteria possessing only the msrA gene may exhibit resistance to erythromycin while remaining susceptible to this compound.

Quantitative Data on Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and various macrolide antibiotics against key Gram-positive pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a critical measure of an antibiotic's in vitro activity.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA)Methicillin-Resistant S. aureus (MRSA)
This compound>256>256
Erythromycin>64>64
Clarithromycin>64>64
Azithromycin>64>64

Note: Data aggregated from multiple sources. Specific values can vary between studies and strains.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pyogenes

AntibioticMIC90 (µg/mL)
This compoundData not consistently available
Erythromycin≥1
Clarithromycin≥1
Azithromycin≥1

Note: Data aggregated from multiple sources. Specific values can vary between studies and strains.

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against Streptococcus pneumoniae

AntibioticPenicillin-SusceptiblePenicillin-IntermediatePenicillin-Resistant
This compoundData not consistently availableData not consistently availableData not consistently available
Erythromycin≤0.125≤0.125>128.0
Clarithromycin≤0.125≤0.125>128.0
Azithromycin≤0.125≤0.125>128.0

Note: Data from a study on 120 pneumococci isolates.[1]

Experimental Protocols

The determination of antibiotic susceptibility and cross-resistance patterns relies on standardized laboratory procedures. The two most common methods are the broth microdilution method for determining MIC values and the disk diffusion method.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing.

Protocol Outline:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the macrolide antibiotics are prepared. Serial two-fold dilutions are then made in a suitable liquid growth medium, such as cation-adjusted Mueller-Hinton broth, within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to match a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a pure culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the antibiotic dilutions is inoculated with the prepared bacterial suspension. Control wells (growth control with no antibiotic and sterility control with no bacteria) are included. The microtiter plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).

Kirby-Bauer Disk Diffusion Method for Inducible Resistance Detection (D-test)

This method is crucial for identifying inducible MLSB resistance.

Protocol Outline:

  • Inoculum Preparation and Plating: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Placement: A disk impregnated with erythromycin (15 µg) and a disk with clindamycin (2 µg) are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge-to-edge).

  • Incubation: The plate is incubated at 35-37°C for 16-18 hours.

  • Interpretation:

    • Susceptible: Circular zones of inhibition are observed around both disks.

    • Constitutive MLSB Resistance: The organism is resistant to both erythromycin and clindamycin, with minimal or no zones of inhibition.

    • Inducible MLSB Resistance (Positive D-test): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, creating a "D" shape. This indicates that erythromycin has induced clindamycin resistance.

    • MS Phenotype (Efflux): The organism is resistant to erythromycin but susceptible to clindamycin, with no flattening of the clindamycin zone.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of MLSB resistance and a typical experimental workflow for its detection.

MLSB_Resistance cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA (A2058) No_Binding Antibiotic Binding Blocked 23S_rRNA->No_Binding Erm_Gene erm Gene Methyltransferase Erm Methyltransferase (Enzyme) Erm_Gene->Methyltransferase encodes Methyltransferase->23S_rRNA Methylates Adenine (A2058) Macrolide Macrolide/Lincomycin Antibiotic Macrolide->23S_rRNA Cannot Bind Protein_Synthesis Protein Synthesis Continues (Resistance) No_Binding->Protein_Synthesis

Caption: MLSB Resistance Mechanism.

D_Test_Workflow Start Start: Isolate Erythromycin-Resistant Bacterium Inoculate Prepare 0.5 McFarland Inoculum & Swab on Mueller-Hinton Agar Start->Inoculate Place_Disks Place Erythromycin (15µg) and Clindamycin (2µg) Disks Inoculate->Place_Disks Incubate Incubate at 35-37°C for 16-18 hours Place_Disks->Incubate Observe Observe Zone of Inhibition Incubate->Observe D_Shape Flattened Clindamycin Zone ('D' Shape)? Observe->D_Shape iMLSB Result: Inducible MLSB Resistance (Positive D-test) D_Shape->iMLSB Yes Resistant Resistant to both? (No significant zones) D_Shape->Resistant No No_D_Shape Result: MS Phenotype or Other Mechanism Resistant->No_D_Shape No cMLSB Result: Constitutive MLSB Resistance Resistant->cMLSB Yes

Caption: D-test Experimental Workflow.

Resistance_Logic Resistance Bacterial Resistance to Macrolides/Lincosamides Target_Modification Target Site Modification (MLS B Phenotype) Resistance->Target_Modification Efflux Active Efflux (MS Phenotype) Resistance->Efflux Erm_Genes erm Genes Target_Modification->Erm_Genes mediated by MsrA_Gene msrA Gene Efflux->MsrA_Gene mediated by Cross_Resistance Cross-Resistance to Macrolides & Lincosamides Erm_Genes->Cross_Resistance Macrolide_Specific_Resistance Resistance primarily to 14- & 15-membered Macrolides MsrA_Gene->Macrolide_Specific_Resistance

Caption: Logical Relationship of Resistance Mechanisms.

References

A Comparative Guide to Mass Spectrometry Methods for the Analysis of Lincomycin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the quantitative and qualitative analysis of lincomycin, a lincosamide antibiotic, and its metabolites. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring in food products, and environmental fate assessment. This document offers an objective evaluation of various techniques, supported by experimental data and detailed protocols, to aid in methodological selection and application.

Introduction to this compound Analysis

This compound is widely used in veterinary medicine, leading to concerns about residues in animal-derived food products such as milk, muscle, and organs.[1][2] Effective monitoring requires sensitive and specific analytical methods to ensure food safety and adhere to regulatory limits, such as the Maximum Residue Levels (MRLs) established by the European Union.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for this type of analysis due to its high sensitivity, specificity, and versatility.[3] This guide will focus on LC-MS/MS (tandem mass spectrometry) methods, which are ideal for analyzing complex matrices.[3]

Comparative Analysis of LC-MS/MS Methods

The performance of an LC-MS/MS method is highly dependent on the sample matrix, sample preparation technique, and the specific instrumentation used. Below is a summary of performance characteristics from various validated methods for this compound determination in different biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification

MatrixSample PreparationLC ColumnMethodLinearity Range (µg/kg or µg/L)LOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Recovery (%)Reference
Bovine Milk, Animal TissuesAcetonitrile Extraction, Hexane PartitioningC18LC-ESI-MS/MS25 - 3000 µg/kgNot ReportedNot Reported94.4 - 107.8[1]
MilkMcIlvaine Buffer Extraction, SPE (Oasis HLB)C18LC-MS/MSNot ReportedCCα: 15.30 µg/LCCβ: 17.60 µg/L84.5[4]
MilkSPE (Cu-Based Metal-Organic Framework)Not SpecifiedHPLC-MS/MS10 - 200 µg/L0.013 ng/mL (as reported)Not Reported92.3 - 97.2[2]

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, SPE = Solid-Phase Extraction, CCα = Decision Limit, CCβ = Detection Capability. Data is presented as reported in the cited literature.

Experimental Methodologies and Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below is a representative protocol for the analysis of this compound in animal tissues and milk, based on established methods.[1]

Exemplary Protocol: this compound Analysis in Bovine Milk and Animal Tissues by LC-ESI-MS/MS

1. Sample Preparation:

  • Homogenization: Homogenize animal tissue samples. Milk samples can be used directly.

  • Internal Standard: Fortify a known quantity of the sample (e.g., 1 g of tissue or 1 mL of milk) with an appropriate amount of an internal standard, such as clindamycin.[1]

  • Extraction: Add acetonitrile to the sample, vortex thoroughly, and centrifuge to precipitate proteins and extract the analyte. Repeat the extraction step to ensure high recovery.[1]

  • Solvent Partitioning: Combine the acetonitrile extracts and add distilled water. Partition this mixture against hexane to remove lipids and fats.[1]

  • Final Preparation: The aqueous acetonitrile layer is collected for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 2.1 mm, 5 µm).[1]

  • Mobile Phase: A gradient mixture of 0.1% formic acid in acetonitrile and an ammonium formate buffer.[1]

  • Flow Rate: 0.2 mL/min.[1]

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Precursor Ion (this compound): m/z 407.2.[1][5]

    • Product Ions (this compound): m/z 126.1 and m/z 359.2.[1][5][6]

  • Quantification: The ratio of the sum of the peak areas of the product ions for this compound to that of the internal standard is used for quantification against a calibration curve.[1]

Visualizing Analytical Processes

Diagrams are essential for understanding complex analytical workflows and molecular behavior in the mass spectrometer.

Experimental Workflow

The following diagram outlines the typical workflow for the determination of this compound residues in biological samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Milk, Tissue) Homogenize Homogenization (for tissues) Sample->Homogenize Spike Spike Internal Standard (e.g., Clindamycin) Homogenize->Spike Extract Solvent Extraction (e.g., Acetonitrile) Spike->Extract Cleanup Cleanup (e.g., Hexane Partitioning or SPE) Extract->Cleanup FinalExtract Final Extract for Analysis Cleanup->FinalExtract LC LC Separation (C18 Column) FinalExtract->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 407.2) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2: Product Ion Detection (m/z 126.1, 359.2) CID->MS2 Integration Peak Integration MS2->Integration Quant Quantification vs. Calibration Curve Integration->Quant Report Final Report Quant->Report G cluster_frags Product Ions parent This compound [M+H]⁺ m/z 407.2 frag1 m/z 359.2 [M+H - H₂S]⁺ parent->frag1 Loss of H₂S frag2 m/z 126.1 (C₈H₁₆N)⁺ parent->frag2 Cleavage of amide bond G start Acquire Full Scan HRMS Data extract Extract Ion Chromatograms for Expected Metabolites (e.g., +16 Da for hydroxylation) start->extract detect Detect Potential Metabolite Peaks extract->detect msms Acquire HRMS/MS (MS²) Spectra detect->msms compare Compare MS² Spectra with Parent Drug msms->compare pathway Propose Fragmentation Pathway & Structure compare->pathway confirm Confirm with Reference Standard (if available) pathway->confirm

References

Detecting Lincomycin Resistance: A Comparative Guide to Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates rapid and accurate methods for detecting resistance genes in bacteria. This guide provides a comprehensive comparison of key genetic methods used to identify lincomycin resistance genes, equipping researchers with the knowledge to select the most appropriate technique for their specific needs. We delve into the methodologies of Polymerase Chain Reaction (PCR), quantitative PCR (qPCR), Loop-Mediated Isothermal Amplification (LAMP), and Whole-Genome Sequencing (WGS), presenting their performance characteristics, experimental protocols, and a visual representation of their workflows.

Performance Comparison of Genetic Methods

The choice of a genetic detection method often depends on a balance of factors including sensitivity, specificity, turnaround time, cost, and the required level of information. The following table summarizes the key performance indicators of PCR, qPCR, LAMP, and WGS for the detection of this compound resistance genes.

Method Principle Sensitivity Specificity Turnaround Time Cost per Sample Key this compound Resistance Genes Detected
PCR Amplification of specific DNA sequencesHighHigh2-6 hoursLowlnu(A), lnu(B), lnu(C), lnu(D), lnu(F), erm(A), erm(B), erm(C), lsa(A), vga(A) and others[1][2][3][4][5]
qPCR Real-time detection of amplified DNAVery HighVery High1-3 hoursModeratelnu(F), erm(A), erm(B) and quantification of 16 different this compound resistance genes[1][6][7]
LAMP Isothermal amplification of DNAVery HighHigh< 1 hourLow to ModeratePrimarily developed for other resistance genes, adaptable for this compound resistance genes[8][9][10]
WGS Sequencing the entire bacterial genomeComprehensiveVery High1-5 daysHigh (decreasing)All known and potentially novel resistance genes[11][12][13][14][15][16]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each genetic detection method.

PCR_Workflow cluster_0 PCR Workflow DNA_Extraction Bacterial DNA Extraction PCR_Setup PCR Reaction Setup (Primers, dNTPs, Polymerase) DNA_Extraction->PCR_Setup Thermal_Cycling Thermal Cycling (Denaturation, Annealing, Extension) PCR_Setup->Thermal_Cycling Gel_Electrophoresis Agarose Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis Visualization Result Visualization (UV Transilluminator) Gel_Electrophoresis->Visualization qPCR_Workflow cluster_1 qPCR Workflow DNA_Extraction Bacterial DNA Extraction qPCR_Setup qPCR Reaction Setup (Primers, Probes, Master Mix) DNA_Extraction->qPCR_Setup Real_Time_PCR Real-Time PCR (Amplification & Detection) qPCR_Setup->Real_Time_PCR Data_Analysis Data Analysis (Quantification Cycle - Cq) Real_Time_PCR->Data_Analysis LAMP_Workflow cluster_2 LAMP Workflow DNA_Extraction Bacterial DNA Extraction LAMP_Setup LAMP Reaction Setup (4-6 Primers, Bst Polymerase) DNA_Extraction->LAMP_Setup Isothermal_Incubation Isothermal Incubation (Constant Temperature) LAMP_Setup->Isothermal_Incubation Detection Result Detection (Turbidity, Fluorescence, or Color change) Isothermal_Incubation->Detection WGS_Workflow cluster_3 WGS Workflow DNA_Extraction High-Quality DNA Extraction Library_Prep DNA Library Preparation DNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Gene Identification) Sequencing->Data_Analysis Resistance_Mechanisms cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms This compound This compound Ribosome Ribosome (23S rRNA) This compound->Ribosome Inhibits Protein Synthesis Target_Modification Target Site Modification (erm genes) Target_Modification->Ribosome Methylation of 23S rRNA Prevents Binding Enzymatic_Inactivation Enzymatic Inactivation (lnu genes) Enzymatic_Inactivation->this compound Inactivates this compound Efflux_Pump Active Efflux (lsa, vga genes) Efflux_Pump->this compound Pumps this compound Out

References

The Impact of Lincomycin on Mammalian Mitochondrial Protein Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of antibiotics on mammalian mitochondria is crucial for assessing drug safety and mechanism of action. This guide provides a comparative evaluation of lincomycin's effect on mammalian mitochondrial protein synthesis, benchmarked against the known inhibitors chloramphenicol and tetracycline. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Executive Summary

This compound, a lincosamide antibiotic, exhibits a markedly lower inhibitory effect on mammalian mitochondrial protein synthesis compared to tetracycline and chloramphenicol. Experimental data demonstrates that this compound's impact is minimal, with an IC50 value exceeding 400 μM. In stark contrast, tetracycline and chloramphenicol are potent inhibitors, with IC50 values of approximately 2.1 μM and 9.8-11.8 μM, respectively.[1] This significant difference in potency underscores the selective action of this compound against its primary bacterial target with minimal off-target effects on mammalian mitochondrial translation.

Comparative Analysis of Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound, chloramphenicol, and tetracycline on mammalian mitochondrial protein synthesis. The data was obtained from in vitro assays using isolated mitochondria from rat heart and liver.

AntibioticClassTarget Organelle/OrganismIC50 (Rat Heart Mitochondria)IC50 (Rat Liver Mitochondria)Reference
This compound LincosamideBacteria> 400 μM> 400 μM[1]
Chloramphenicol AmphenicolBacteria & Mitochondria9.8 μM11.8 μM[1]
Tetracycline TetracyclineBacteria & Mitochondria2.1 μM2.1 μM[1]

Mechanism of Action and Downstream Signaling

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptide bond formation. Due to structural differences between bacterial and mammalian mitochondrial ribosomes, this compound's affinity for the latter is significantly lower, explaining its weak inhibitory effect.

In contrast, potent inhibitors of mitochondrial protein synthesis like chloramphenicol and tetracycline can lead to mitochondrial dysfunction. This triggers cellular stress responses, a key one being the Integrated Stress Response (ISR). Inhibition of mitochondrial translation leads to a stoichiometric imbalance of mitochondrial proteins, activating the mitochondrial protease OMA1. OMA1 then cleaves the DELE1 protein, which translocates to the cytosol and activates the HRI kinase. HRI, in turn, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as ATF4.

G Integrated Stress Response (ISR) Pathway Activated by Mitochondrial Dysfunction cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mitochondrial Ribosome Mitochondrial Ribosome Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Mitochondrial Ribosome->Mitochondrial Protein Synthesis Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Protein Synthesis->Mitochondrial Dysfunction Inhibition OMA1 OMA1 DELE1 DELE1 OMA1->DELE1 Cleaves Cleaved DELE1 Cleaved DELE1 DELE1->Cleaved DELE1 Translocates Mitochondrial Dysfunction->OMA1 Activates HRI HRI Cleaved DELE1->HRI Activates eIF2α eIF2α HRI->eIF2α Phosphorylates Phosphorylated eIF2α Phosphorylated eIF2α Global Protein Synthesis Global Protein Synthesis Phosphorylated eIF2α->Global Protein Synthesis Inhibits ATF4 Translation ATF4 Translation Phosphorylated eIF2α->ATF4 Translation Upregulates Stress Response Stress Response ATF4 Translation->Stress Response G Experimental Workflow for In Vitro Mitochondrial Protein Synthesis Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Differential Centrifugation Differential Centrifugation Tissue Homogenization->Differential Centrifugation Mitochondria Isolation Mitochondria Isolation Differential Centrifugation->Mitochondria Isolation Protein Quantification Protein Quantification Mitochondria Isolation->Protein Quantification Mitochondria Pre-incubation Mitochondria Pre-incubation Protein Quantification->Mitochondria Pre-incubation Reaction Mixture Preparation Reaction Mixture Preparation Reaction Mixture Preparation->Mitochondria Pre-incubation Initiation with [35S]methionine Initiation with [35S]methionine Mitochondria Pre-incubation->Initiation with [35S]methionine Incubation Incubation Initiation with [35S]methionine->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Mitochondria Pelleting Mitochondria Pelleting Reaction Termination->Mitochondria Pelleting TCA Precipitation TCA Precipitation Mitochondria Pelleting->TCA Precipitation Scintillation Counting Scintillation Counting TCA Precipitation->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

References

A Comparative Analysis of Lincomycin's Efficacy Across Diverse Bacterial Genera

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of the antibiotic lincomycin's effects on a range of clinically relevant bacterial genera. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's spectrum of activity and its variable impact on different bacterial species. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Executive Summary

This compound, a lincosamide antibiotic, primarily exhibits a bacteriostatic effect by inhibiting bacterial protein synthesis. Its efficacy is most pronounced against Gram-positive cocci, with notable activity against Staphylococcus and Streptococcus species. Conversely, its effectiveness against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, is limited. This guide presents a detailed comparison of this compound's performance against several bacterial genera, supported by experimental data on Minimum Inhibitory Concentration (MIC) and zone of inhibition.

Comparative Efficacy of this compound

The following tables summarize the quantitative data on the effectiveness of this compound against various bacterial genera.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Genera
Bacterial Genus & SpeciesGram StainMIC Range (µg/mL)Interpretation
Staphylococcus aureusGram-positive0.2 - 32[1]Susceptible to Intermediate
Staphylococcus epidermidisGram-positive~0.5 (median)Susceptible
Streptococcus pyogenesGram-positive0.04 - 0.8[1]Susceptible
Enterococcus faecalisGram-positive1 - 32Intermediate to Resistant
Clostridium perfringensGram-positiveHigh resistance reportedResistant
Escherichia coliGram-negative≥1024Resistant
Pseudomonas aeruginosaGram-negative100% resistantResistant[2]
Table 2: Zone of Inhibition Diameters for this compound (2µg disc)
Bacterial Genus & SpeciesGram StainZone of Inhibition (mm)Interpretation
Staphylococcus aureusGram-positive15 - 22[3]Susceptible
Escherichia coliGram-negativeNo significant zoneResistant
Clostridium perfringensGram-positive< 17Resistant

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and sterilized by filtration.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Agar Disk Diffusion Method (Kirby-Bauer Test) for Susceptibility Testing

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Antibiotic Disks: A paper disk impregnated with a standard concentration of this compound (e.g., 2 µg) is placed on the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining antimicrobial susceptibility.

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_subunit->Protein_Synthesis_Inhibition Leads to 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis_Inhibition->Bacteriostatic_Effect Bactericidal_Effect Bactericidal Effect (Cell Death at high conc.) Protein_Synthesis_Inhibition->Bactericidal_Effect Toxin_Production_Alteration Altered Toxin Production (in some bacteria) Protein_Synthesis_Inhibition->Toxin_Production_Alteration

Caption: Mechanism of action of this compound.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion (Kirby-Bauer) Bacterial_Isolate Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Inoculate_Plate Inoculate Microplate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Lawn_Culture Create Lawn Culture on Mueller-Hinton Agar Inoculum_Prep->Lawn_Culture Serial_Dilution Serial Dilution of This compound in Microplate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate 16-20h at 37°C Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Apply_Disk Apply this compound Disk Lawn_Culture->Apply_Disk Incubate_Disk Incubate 16-24h at 37°C Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

Concluding Remarks

The data clearly indicates that this compound is a narrow-spectrum antibiotic with significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. Its efficacy diminishes against other Gram-positive bacteria like Enterococcus faecalis and is largely ineffective against Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa. The primary mechanism of action is the inhibition of protein synthesis, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations against some susceptible strains.[4][5] The presented experimental protocols provide a standardized framework for the continued evaluation of this compound and other antimicrobial agents. This comparative guide serves as a valuable resource for informed decision-making in research and clinical settings.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Lincomycin are critical for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific Environmental Health and Safety (EHS) protocols.[1][2]

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[3] Always prioritize personal and environmental safety by adhering to the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][4][5]

  • Ventilation: Handle this compound powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or mists.[4][5][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4][5] In case of contact, flush the affected area with plenty of water and seek medical attention if irritation persists.[6][7]

  • Environmental Protection: Prevent any release into the environment.[4][6] this compound is very toxic to aquatic life with long-lasting effects.[5] Spills should be contained with an inert absorbent material, collected, and placed in a sealed container for disposal.[6][8]

Core Disposal Principles

The fundamental principle for disposing of antibiotic waste is to prevent its entry into the environment, particularly sewer systems.[3][9]

  • Hazardous Chemical Waste: All forms of this compound waste, including pure antibiotic, stock solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][3][9]

  • No Drain Disposal: Disposing of this compound down the drain is strictly prohibited.[3] Wastewater treatment plants are generally not equipped to remove antibiotics, which can contribute to antibiotic resistance in the environment.[9]

  • Preferred Disposal Method: The recommended and most effective method for all this compound waste is high-temperature incineration through a licensed hazardous waste disposal service.[2][3][10] This ensures the complete destruction of the active pharmaceutical ingredient.

Step-by-Step Disposal Protocol

Follow this systematic procedure for the safe segregation, collection, and disposal of this compound waste.

  • Segregation at the Source

    • Solid Waste: Collect unused this compound powder, contaminated items (e.g., weigh boats, spatulas, pipette tips), and used PPE in a designated, leak-proof, and clearly labeled hazardous waste container.[1][3]

    • Liquid Waste: Collect all high-concentration stock solutions, unused media containing this compound, and contaminated buffers in a separate, dedicated, and sealed hazardous waste container.[1][3][9]

    • Sharps: Dispose of any needles, syringes, or broken glass contaminated with this compound in a designated, puncture-proof sharps container rated for hazardous waste.[3]

  • Labeling

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and its approximate concentration and quantity.[3] Always follow your institution's specific labeling requirements.

  • Storage

    • Store all hazardous waste containers in a designated, secure, and secondary containment area away from general laboratory traffic.[3]

    • Ensure containers remain sealed when not in use to prevent spills or volatilization.[3]

  • Arrange for Disposal

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the collected this compound waste.[2][3]

Chemical Inactivation Protocol for Dilute Solutions

While incineration is the preferred method, chemical inactivation through hydrolysis may be considered for dilute aqueous solutions of this compound in specific situations, provided it is permitted by your institution and local regulations.[3] this compound degrades more rapidly in basic solutions.[3] This protocol must be validated on a small scale before full implementation.

Data Presentation: Parameters for this compound Hydrolysis

ParameterValue/Instruction
Alkaline Agent 1 M Sodium Hydroxide (NaOH)
Target pH 12 - 13
Reaction Temperature 50 - 60°C
Reaction Time Minimum 24 hours with continuous stirring
Neutralizing Agent 1 M Hydrochloric Acid (HCl)
Final pH 6 - 8

Experimental Protocol: Hydrolysis of Dilute this compound Solutions

  • Alkalinization: While stirring the dilute this compound solution, slowly add 1 M NaOH until the pH reaches between 12 and 13.[3]

  • Heating and Incubation: Heat the basic solution to a temperature between 50-60°C. Maintain this temperature and continue stirring for at least 24 hours to facilitate complete hydrolysis.[3]

  • Cooling: After 24 hours, turn off the heat and allow the solution to cool to room temperature.[3]

  • Neutralization: Slowly add 1 M HCl to the cooled solution to neutralize it, bringing the pH to a range of 6 to 8.[3]

  • Final Disposal: Dispose of the resulting neutralized solution as chemical waste according to your institutional guidelines.[3] It should not be poured down the drain.

Mandatory Visualization

The following diagram illustrates the standard workflow for the proper disposal of this compound waste in a laboratory setting.

Lincomycin_Disposal_Workflow cluster_0 Step 1: Segregation at Source cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal solid_waste Solid Waste (Powder, Contaminated Labware, PPE) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Stock Solutions, Used Media) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, Syringes) sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Designated Secure Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup with EHS or Licensed Contractor storage->pickup Consolidation incineration High-Temperature Incineration pickup->incineration

Caption: Standard workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lincomycin, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and first-aid protocols. Adherence to these guidelines is critical for minimizing exposure risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, especially in bulk processing operations or where direct contact is possible, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile) meeting EN374, ASTM F1001, or equivalent standards.[1]To prevent skin contact with the drug product.
Eye Protection Safety glasses or goggles conforming to EN166, ANSI Z87.1, or equivalent standards.[1]To protect eyes from splashes or mists.
Skin and Body Protection Impervious protective clothing or lab coat.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection If occupational exposure limits are exceeded or if dust, mist, or fumes are generated, use an appropriate respirator with a P3 filter or a HEPA filtration system.[1]To prevent inhalation of airborne particles.

Operational Plan: Handling and Storage of this compound

Proper handling and storage are crucial to maintain the stability of this compound and the safety of laboratory personnel.

Procedural Guidance for Handling
  • Avoid Contact : Minimize direct contact with the skin, eyes, and clothing.[1]

  • Avoid Inhalation : Do not breathe vapor or mist.[1] Handle in a well-ventilated area or under a laboratory hood.[2]

  • Use Appropriate PPE : Always wear the recommended personal protective equipment as detailed in the table above.[1][3]

  • Engineering Controls : Utilize engineering controls such as general room ventilation. For processes that generate dust, mist, or fumes, use dust collectors or HEPA filtration systems to control airborne contamination levels.[1][4]

  • Hygiene : Wash hands thoroughly after handling.[3] Contaminated work clothing should not be allowed out of the workplace.[5]

Storage Conditions
  • Store in a cool, dry place away from light.[1][4]

  • Keep the container tightly closed.

  • Keep out of reach of children.[1][4]

Emergency Procedures and First Aid

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Wash with plenty of soap and water.[5] Remove contaminated clothing and shoes.[5] If skin irritation or rash occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.[5] Continue to rinse for at least 10 minutes.[5] Get medical attention if irritation persists.[5]
Inhalation Remove to fresh air and keep the patient at rest.[1] Seek medical attention immediately.[1]
Ingestion Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and occupational exposure.

  • Waste Minimization : Practice waste minimization whenever possible.[1][4]

  • Regulations : Dispose of waste in accordance with all applicable local, regional, national, and international laws and regulations.[1][4]

  • Containers : Place waste in an appropriately labeled, sealed container for disposal.[1][4] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Environmental Release : Care should be taken to avoid environmental release.[1][4] The best available technology should be utilized to prevent environmental releases, which may include destructive techniques for waste and wastewater.[1][4] this compound is very toxic to aquatic life with long-lasting effects.[2]

Spill Management

In the event of a spill, follow these procedures to ensure safety and containment:

  • Evacuate : Non-essential personnel should be evacuated from the affected area.[1]

  • Protective Equipment : Personnel involved in the cleanup should wear appropriate personal protective equipment.[1]

  • Containment : Contain the source of the spill if it is safe to do so.[1]

  • Cleanup : Collect the spill with absorbent material and clean the spill area thoroughly.[1]

  • Disposal : Place the collected waste in a labeled, sealed container for proper disposal.[1]

Toxicological Data

The following table summarizes available acute toxicity data for this compound.

TestSpeciesRouteValue
LD50MouseOral13,900 mg/kg
LD50RatOral1 g/kg
LD50RatIntraperitoneal1,900 mg/kg
LD50RatSubcutaneous9,778 mg/kg
LD50MouseIntraperitoneal1 g/kg

Data sourced from Cayman Chemical Safety Data Sheet.[6]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Lincomycin_Handling_Workflow start Start: Receive this compound assess_risk Assess Risks and Required PPE start->assess_risk don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->don_ppe handling Handling and Use in Well-Ventilated Area don_ppe->handling spill Spill Occurs handling->spill No storage Store in Cool, Dry, Dark Place handling->storage Store Unused Product waste_generation Generate Waste (Empty Containers, Contaminated Materials) handling->waste_generation cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->handling storage->handling Retrieve for Later Use decontamination Decontaminate Work Area storage->decontamination waste_segregation Segregate and Label Waste waste_generation->waste_segregation disposal Dispose of Waste According to Regulations waste_segregation->disposal disposal->decontamination doff_ppe Doff PPE decontamination->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end End of Process hand_wash->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

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Lincomycin

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